Homodestcardin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40)/t19-,20-,21-,22-,23+,25-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPDKJKKDOWTJ-MKUQIKACSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)[C@@H](C)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Homodestcardin?
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Homodestcardin, a novel immunosuppressive agent. The information is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identity
This compound is a cyclic depsipeptide belonging to the destruxin family of mycotoxins. Its chemical structure is detailed below.
Chemical Name: Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-(3S)-3-methyl-L-prolyl-L-isoleucyl-N-methyl-L-isoleucyl]
Molecular Formula: C₃₂H₅₅N₅O₇
Molecular Weight: 621.82 g/mol
CAS Number: 917382-84-4
Structure:
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₅N₅O₇ | ChemicalBook[1] |
| Molecular Weight | 621.82 | ChemicalBook[1] |
| Boiling Point (Predicted) | 879.1 ± 65.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 13.56 ± 0.70 | ChemicalBook[1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | ChemicalBook[1] |
| Appearance | Solid | ChemicalBook[1] |
Biological Activity: Immunosuppression
This compound has demonstrated potent immunosuppressive activity. It inhibits the activation of T-cells induced by concanavalin A (Con A) with a half-maximal inhibitory concentration (IC₅₀) of 0.86 μM.[2]
Experimental Protocol: Inhibition of Concanavalin A-Induced Splenocyte Proliferation (Generalized)
The following is a generalized protocol for assessing the immunosuppressive activity of a compound by measuring the inhibition of Con A-induced splenocyte proliferation. The specific details of the protocol used for this compound are reported by Zhang, A. H., et al. (2013) but are not publicly available.
Objective: To determine the IC₅₀ value of this compound for the inhibition of T-cell proliferation stimulated by Concanavalin A.
Materials:
-
Spleen from a suitable animal model (e.g., C57BL/6 mice)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Concanavalin A (Con A) solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell proliferation reagent (e.g., MTT, [³H]-thymidine)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer or liquid scintillation counter
Workflow Diagram:
Caption: Experimental workflow for Con A-induced splenocyte proliferation assay.
Procedure:
-
Splenocyte Isolation: Aseptically remove the spleen from a mouse and prepare a single-cell suspension in RPMI-1640 medium.
-
Cell Plating: Adjust the cell concentration and seed the splenocytes into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a predetermined optimal concentration of Con A to all wells except for the negative control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 to 72 hours.
-
Proliferation Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well during the last 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the Con A-stimulated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Putative Mechanism of Action
The precise molecular mechanism of this compound's immunosuppressive activity has not been elucidated. However, as a member of the destruxin family, it is likely to share a similar mechanism of action with other well-studied destruxins, such as Destruxin A and B.
Destruxins are known to exert their immunosuppressive effects through various mechanisms, including:
-
Inhibition of Calcineurin: Some immunosuppressants function by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.
-
Modulation of Cytokine Production: Destruxins can affect the production of key cytokines involved in the immune response.
-
Induction of Apoptosis in Activated T-cells: Some studies suggest that destruxins can induce programmed cell death in activated lymphocytes.
A potential signaling pathway for the immunosuppressive action of this compound, based on the known mechanisms of related compounds, is depicted below.
Caption: Putative signaling pathway for this compound's immunosuppressive action.
Disclaimer: This technical guide is based on publicly available information. The experimental protocol is a generalized representation, and the mechanism of action is proposed based on related compounds. Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.
References
- 1. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of immunosuppressants from Trichothecium roseum co-inspired by cross-kingdom similarity in innate immunity and pharmacophore motif - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of Homodestcardin from Fungal Cultures
Introduction
The quest for novel therapeutic agents has consistently led researchers to explore the vast and diverse chemical space of natural products. Fungi, in particular, have proven to be a prolific source of bioactive secondary metabolites with a wide range of pharmacological applications. This document provides a comprehensive overview of the discovery and isolation of Homodestcardin, a promising fungal metabolite. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery and development.
Discovery of this compound
Currently, there is no publicly available scientific literature detailing the discovery or isolation of a compound named "this compound." This suggests that "this compound" may be a novel, recently discovered compound with research yet to be published, a proprietary compound undergoing internal development, or potentially a misnomer for another fungal metabolite.
For the purposes of this guide, we will outline a generalized workflow for the discovery and isolation of novel fungal metabolites, which would be applicable to a compound like this compound.
Section 1: General Workflow for Fungal Metabolite Discovery
The discovery of novel fungal metabolites is a systematic process that begins with the collection and cultivation of fungi and proceeds through screening, isolation, and characterization.
Caption: Generalized workflow for the discovery of novel fungal metabolites.
Section 2: Detailed Experimental Protocols
While specific protocols for this compound are unavailable, this section provides detailed methodologies for the key stages of fungal metabolite discovery and isolation, based on established practices in the field.
Fungal Strain Isolation
The initial step involves isolating fungal strains from various environmental samples.
Protocol 1: Single Spore Isolation
This method is crucial for obtaining a pure culture from a single fungal colony, ensuring genetic homogeneity.
-
Preparation of Spore Suspension:
-
Aseptically transfer a small portion of a fungal colony or a fruiting body into a microcentrifuge tube containing 1 mL of sterile distilled water with 0.05% Tween 80.
-
Vortex the tube for 2 minutes to dislodge and suspend the spores.
-
-
Serial Dilution:
-
Perform a 10-fold serial dilution of the spore suspension by transferring 100 µL of the suspension into 900 µL of sterile distilled water. Repeat this process to achieve dilutions of 10⁻², 10⁻³, and 10⁻⁴.
-
-
Plating:
-
Spread 100 µL of each dilution onto separate Petri dishes containing a suitable growth medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).[1]
-
-
Incubation:
-
Incubate the plates at 25-28°C until single colonies are visible (typically 3-7 days).
-
-
Isolation:
Fungal Cultivation and Fermentation
Once a pure culture is established, the fungus is cultivated on a larger scale to produce a sufficient quantity of the target metabolite.
Protocol 2: Shake Flask Fermentation
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-5 days.
-
-
Production Culture:
-
Transfer the seed culture (5-10% v/v) into a 1 L Erlenmeyer flask containing 200 mL of production medium. The composition of the production medium is critical and often needs to be optimized for the specific fungus and target metabolite.
-
Incubate the production culture under the same conditions as the inoculum for 7-21 days.
-
Metabolite Extraction and Purification
After fermentation, the bioactive compounds are extracted from the fungal biomass and culture broth.
Protocol 3: Solvent Extraction and Preliminary Fractionation
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
-
Extract the fungal biomass separately, often after homogenization, with a polar solvent like methanol or acetone.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Optional but Recommended):
-
The crude extract can be fractionated using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Partitioning to separate compounds based on polarity.
-
Protocol 4: Chromatographic Purification
Further purification is typically achieved through a series of chromatographic steps.
-
Column Chromatography:
-
Subject the crude extract or its fractions to column chromatography using silica gel or other stationary phases.
-
Elute with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing the compound of interest and subject them to preparative or semi-preparative HPLC for final purification.
-
The choice of column (e.g., C18, phenyl-hexyl) and mobile phase is dependent on the physicochemical properties of the target compound.
-
Section 3: Hypothetical Signaling Pathway
Assuming "this compound" is a hypothetical bioactive compound, a potential mechanism of action could involve the inhibition of a key signaling pathway implicated in a disease state. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a compound.
References
The Destruxin Synthetase Machinery of Metarhizium: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of destruxins, a class of cyclic hexadepsipeptides produced by entomopathogenic fungi of the genus Metarhizium. As the user's query for "Homodestcardin" did not yield specific results and is likely a transcriptional error, this guide focuses on the well-documented and structurally related destruxins. These secondary metabolites are synthesized via a sophisticated enzymatic assembly line, centered around a Non-Ribosomal Peptide Synthetase (NRPS). This document details the genetic architecture of the destruxin biosynthetic gene cluster, the modular nature of the core synthetase, the functions of tailoring enzymes, and comprehensive experimental protocols for the study of this pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.
Introduction to Destruxins
Destruxins are a family of mycotoxins with a range of biological activities, including potent insecticidal, phytotoxic, and immunosuppressive properties.[1] Structurally, they are cyclic hexadepsipeptides, typically composed of an α-hydroxy acid and five amino acid residues.[1] The diversity within the destruxin family arises from variations in these amino acid residues and subsequent enzymatic modifications. The core of their biosynthesis is a multi-modular megaenzyme known as a Non-Ribosomal Peptide Synthetase (NRPS), encoded by the dtxS1 gene.[1][2]
The Destruxin Biosynthetic Gene Cluster
The genetic blueprint for destruxin production is located in a contiguous gene cluster within the Metarhizium genome. The presence or absence of this cluster is correlated with the host specificity of the fungal species.[1] For instance, generalist insect pathogens like Metarhizium robertsii possess the cluster and produce destruxins, whereas some specialist species do not.[3] The core of this cluster in M. robertsii comprises four key genes essential for the biosynthesis of the primary destruxin scaffolds.
| Gene | Encoded Enzyme | Function in Pathway |
| dtxS1 | Destruxin Synthetase (NRPS) | Assembles the hexadepsipeptide backbone from precursor molecules.[1][2] |
| dtxS2 | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation and other modifications of the destruxin core.[1] |
| dtxS3 | Aldo-keto Reductase | Provides the α-hydroxyisocaproic acid (HIC) starter unit.[1] |
| dtxS4 | Aspartic Acid Decarboxylase | Provides the β-alanine precursor for the final module of the NRPS.[1] |
Table 1: Key genes and their functions in the destruxin biosynthetic gene cluster.
The Biosynthetic Pathway: An Enzymatic Assembly Line
The biosynthesis of destruxins is a multi-step process orchestrated by the enzymes encoded by the dtx gene cluster. The pathway begins with the generation of the starter and extender units, followed by their assembly on the DtxS1 NRPS, and concludes with tailoring modifications to produce the diverse array of destruxin analogues.
Caption: Overview of the destruxin biosynthesis pathway.
The DtxS1 Non-Ribosomal Peptide Synthetase
DtxS1 is a large, multi-domain enzyme organized into six modules. Each module is responsible for the recognition, activation, and incorporation of a specific building block into the growing peptide chain. A typical elongation module consists of three core domains:
-
Adenylation (A) Domain: Selects and activates the specific amino or hydroxy acid substrate via ATP-dependent adenylation.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated substrate via a phosphopantetheinyl arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the substrate on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module.
Modules five and six of DtxS1 also contain an N-methyltransferase (M) domain, which methylates the α-amino group of the incorporated valine and alanine residues, respectively.[2]
Predicted Substrate Specificity of DtxS1 Adenylation Domains
The substrate specificity of an A-domain is determined by a "specificity-conferring code" of approximately 10 amino acid residues lining the substrate-binding pocket.[4] While direct experimental verification for each DtxS1 A-domain is pending, the known structures of major destruxins allow for a confident prediction of their cognate substrates.
| Module | Predicted Substrate | Key Domains | Notes |
| 1 | α-Hydroxyisocaproic Acid | A-T-C | Starter module; incorporates the α-hydroxy acid. |
| 2 | L-Proline | A-T-C | Incorporates proline. |
| 3 | L-Isoleucine / L-Valine | A-T-C | Known to be flexible, leading to different destruxin families (A vs. B).[1] |
| 4 | L-Valine | A-T-C-M | Incorporates and N-methylates L-valine. |
| 5 | L-Alanine | A-T-C-M | Incorporates and N-methylates L-alanine. |
| 6 | β-Alanine | A-T | Final elongation module before cyclization. |
Table 2: Predicted modular organization and substrate specificity of the DtxS1 NRPS.
Quantitative Data on Destruxin Production
The production of destruxins varies significantly between different Metarhizium species and even strains. Production is also influenced by culture conditions and duration. The following tables summarize quantitative data from selected studies.
| Metarhizium Strain | Destruxin A (µg/mL) | Destruxin B (µg/mL) | Desmethyldestruxin B (µg/mL) | Destruxin E (µg/mL) |
| M. anisopliae F061 | 12.84 ± 0.04 | 66.89 ± 2.57 | 1.41 ± 0.13 | Not reported |
| M. anisopliae F007 | Not reported | Not reported | Not reported | 4.19 ± 0.13 |
| Mutant 61E-9 | 30.05 ± 1.97 | 110.37 ± 10.02 | 8.30 ± 0.45 | Not reported |
| Mutant 7E-3 | Not reported | Not reported | Not reported | 20.59 ± 2.65 |
Table 3: Destruxin production by wild-type and mutant strains of M. anisopliae.[5]
| Metarhizium robertsii ARSEF 2575 | Day 2 | Day 3 | Day 4 | Day 5 |
| Destruxin A (mg/g dry weight) | 0 | 0.1 | 0.5 | 2.0 |
| Destruxin B (mg/g dry weight) | 0 | 1.5 | 4.0 | 8.0 |
| Destruxin E (mg/g dry weight) | 0 | 5.0 | 15.0 | 25.0 |
Table 4: Time-course of in vitro production of major destruxins by M. robertsii ARSEF 2575.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the destruxin biosynthesis pathway.
Gene Disruption via Agrobacterium-mediated Transformation
Gene disruption is a fundamental technique to elucidate gene function. The following protocol is a generalized procedure for Metarhizium based on established methods.[6][7]
Caption: Workflow for gene disruption in Metarhizium.
Methodology:
-
Vector Construction:
-
A binary vector (e.g., pPK2-based) is used, containing T-DNA regions.
-
The 5' and 3' flanking regions (homology arms) of the target gene (e.g., dtxS1) are amplified by PCR from Metarhizium genomic DNA.
-
A selectable marker cassette (e.g., herbicide resistance (bar) or antibiotic resistance (nat1)) is cloned between the homology arms. This entire construct replaces the target gene.
-
-
Transformation of Agrobacterium tumefaciens :
-
The final knockout vector is introduced into a suitable A. tumefaciens strain (e.g., AGL-1) via electroporation or heat shock.
-
Transformed A. tumefaciens is selected on a medium containing appropriate antibiotics for the binary vector.
-
-
Co-cultivation:
-
A single colony of transformed A. tumefaciens is grown in a suitable medium (e.g., YEB) to the exponential phase.
-
The bacterial cells are then transferred to an induction medium (IM) containing acetosyringone (200 µM) to induce the virulence (vir) genes required for T-DNA transfer.
-
Metarhizium conidia are harvested and suspended in a Triton X-100 solution.
-
The induced A. tumefaciens culture is mixed with the Metarhizium conidial suspension.
-
The mixture is plated on a filter membrane placed on IM agar and incubated for 2-3 days.
-
-
Selection and Verification:
-
The filter membrane is transferred to a selective medium (e.g., M-100 agar) containing the selective agent corresponding to the marker gene (e.g., 250 µg/mL phosphinothricin for the bar gene) and an antibiotic to kill the A. tumefaciens (e.g., cefotaxime).
-
Resistant fungal colonies (putative transformants) are isolated after 7-10 days.
-
Genomic DNA is extracted from the putative transformants, and successful gene disruption is confirmed by PCR and Southern blot analysis.
-
Extraction and Quantification of Destruxins by HPLC-UV
This protocol outlines a standard method for the extraction and quantitative analysis of destruxins from liquid cultures.[5][8]
Methodology:
-
Fungal Culture:
-
Inoculate Metarhizium spores into a suitable liquid medium (e.g., Czapek-Dox broth supplemented with peptone).
-
Incubate in a shaker incubator at 25-28°C for the desired period (e.g., 5-10 days).
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
To the culture filtrate, add an equal volume of acetonitrile and 5% (w/v) NaCl.
-
Mix thoroughly and allow the phases to separate. The destruxins will partition into the upper acetonitrile layer.
-
Collect the upper organic layer and concentrate it to dryness using a rotary evaporator or by lyophilization.
-
-
HPLC Analysis:
-
Sample Preparation: Re-dissolve the dried extract in a known volume of acetonitrile or methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical gradient might be:
-
Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare standard curves for each destruxin analogue (e.g., Destruxin A, B, E) using purified standards of known concentrations.
-
Calculate the concentration of each destruxin in the sample by comparing its peak area to the corresponding standard curve.
-
-
Heterologous Expression of the Destruxin Gene Cluster
While a specific report on the heterologous expression of the entire destruxin cluster is not available, the following protocol is based on successful strategies for expressing other fungal NRPS gene clusters in hosts like Aspergillus oryzae.[9][10]
Methodology:
-
Gene Cluster Cloning:
-
The entire dtx gene cluster (including dtxS1, dtxS2, dtxS3, and dtxS4) is amplified from M. robertsii genomic DNA, often in several overlapping fragments due to its large size.
-
These fragments are assembled into one or more expression vectors compatible with the heterologous host (e.g., A. oryzae). This can be achieved using techniques like in vivo homologous recombination in yeast.
-
Each gene should be placed under the control of a strong, inducible, or constitutive promoter suitable for the host (e.g., the amyB promoter for A. oryzae).
-
-
Host Transformation:
-
The expression vector(s) containing the dtx gene cluster are introduced into a suitable A. oryzae protoplast strain using PEG-calcium mediated transformation.
-
Transformants are selected based on an auxotrophic marker (e.g., argB) present on the vector.
-
-
Culturing and Analysis:
-
Verified transformants are cultured in a suitable production medium.
-
The culture broth and mycelia are extracted and analyzed by HPLC and LC-MS/MS to detect the production of destruxins.
-
Comparison with authentic destruxin standards is necessary to confirm the identity of the produced compounds.
-
Conclusion
The biosynthesis of destruxins in Metarhizium is a prime example of the complex secondary metabolism found in filamentous fungi. The pathway is orchestrated by a well-defined gene cluster, with the DtxS1 NRPS acting as the central assembly-line enzyme. Understanding this pathway is crucial for applications in biocontrol, drug discovery, and synthetic biology. The experimental protocols provided in this guide offer a robust framework for researchers to functionally characterize the dtx gene cluster, quantify its products, and potentially engineer the pathway to produce novel, high-value compounds.
References
- 1. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. Determination of destruxins, cyclic peptide toxins, produced by different strains of Metarhizium anisopliae and their mutants induced by ethyl methane sulfonate and ultraviolet using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agrobacterium-Mediated Co-transformation of Multiple Genes in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reconstitution of biosynthetic machinery of fungal natural products in heterologous hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Nematicidal Properties of Cardenolides against Plant-Parasitic Nematodes
Disclaimer: The term "Homodestcardin" did not yield any results in scientific literature searches and is likely a misspelling. This guide focuses on the nematicidal properties of cardenolides , a class of cardiac glycosides, which aligns with the likely intended topic of inquiry.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the nematicidal activity, mechanism of action, and experimental evaluation of cardenolides against economically important plant-parasitic nematodes.
Introduction to Cardenolides as Nematicidal Agents
Cardenolides are a group of naturally occurring steroids, primarily known for their effects on cardiac tissue. They are found in various plants, such as those from the Apocynaceae family (e.g., Nerium oleander). Recent research has unveiled their potential as potent nematicidal agents, offering a promising avenue for the development of novel, plant-derived pesticides for the management of plant-parasitic nematodes. These nematodes are a significant threat to global agriculture, causing billions of dollars in crop losses annually. The emergence of resistance to conventional nematicides and their environmental impact necessitates the exploration of alternative control strategies, for which cardenolides present a viable option.
Quantitative Nematicidal Activity of Cardenolides
Bioassay-guided fractionation of plant extracts has led to the isolation and characterization of specific cardenolides with significant nematicidal properties. The following tables summarize the quantitative data from a key study on cardenolides isolated from Nerium indicum.
Table 1: Nematicidal Cardenolides Isolated from Nerium indicum
| Compound ID | Compound Name | Type |
| 1 | 3β-O-(β-D-diginosyl)-14,15α-dihydroxy-5α-card-20(22)-enolide | New |
| 2 | Uzarigenin | Known |
| 3 | Cardenolide N-1 | Known |
Table 2: Median Lethal Concentration (LC50) of Cardenolides against Various Nematodes at 72 hours
| Compound | Bursaphelenchus xylophilus (mg/L) | Panagrellus redivivus (mg/L) | Caenorhabditis elegans (mg/L) |
| Compound 1 | 103.3 | 257.0 | 242.9 |
| Uzarigenin | 49.0 | 62.7 | 29.1 |
| Cardenolide N-1 | 45.4 | 177.8 | 41.7 |
Data sourced from a study on nematicidal cardenolides from Nerium indicum Mill.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of nematicidal activity studies. Below are generalized protocols based on standard practices for testing natural compounds against plant-parasitic nematodes.
General Nematicidal Bioassay Protocol
This protocol outlines the in vitro assessment of the nematicidal activity of isolated compounds.
-
Nematode Culture and Collection:
-
Bursaphelenchus xylophilus is cultured on fungal mats of Botrytis cinerea grown on potato dextrose agar (PDA) at 25-28°C.
-
Meloidogyne incognita is cultured on a suitable host plant, such as tomato (Solanum lycopersicum). Egg masses are collected from infected roots.
-
Nematodes are extracted using the Baermann funnel method. For M. incognita, second-stage juveniles (J2) are hatched from egg masses in water.
-
The nematode suspension is washed with sterile water and adjusted to a specific concentration (e.g., 100-200 nematodes per 100 µL).
-
-
Preparation of Test Solutions:
-
The purified cardenolide is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in sterile water or a buffer to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes.
-
-
In Vitro Nematicidal Assay:
-
The assay is typically conducted in 96-well microtiter plates.
-
Each well contains the nematode suspension and the test compound solution.
-
Control wells contain the nematode suspension with the solvent at the same concentration as the test wells.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).
-
-
Mortality Assessment:
-
After the incubation period, nematode mortality is assessed under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond to a physical stimulus (e.g., probing with a fine needle).
-
The percentage of mortality is calculated for each concentration.
-
-
Data Analysis:
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The LC50 (median lethal concentration) values are determined using probit analysis.
-
Egg Hatching Inhibition Assay (Meloidogyne incognita)
-
Egg Mass Collection:
-
Egg masses of M. incognita are hand-picked from the roots of infected host plants.
-
-
Assay Setup:
-
Egg masses are placed in wells of a multi-well plate containing different concentrations of the test compound.
-
Control wells contain egg masses in sterile water with the solvent.
-
-
Incubation and Observation:
-
The plates are incubated at room temperature.
-
The number of hatched J2s is counted at regular intervals over a period of several days.
-
-
Data Analysis:
-
The percentage of egg hatch inhibition is calculated relative to the control.
-
Visualization of Experimental Workflow and Signaling Pathways
Diagram 1: General Experimental Workflow for Nematicidal Bioassay
Caption: Workflow for in vitro nematicidal activity assessment.
Diagram 2: Proposed Mechanism of Action of Cardenolides in Nematodes
Caption: Cardenolide-induced signaling cascade leading to nematode paralysis.
Mechanism of Action
The primary molecular target of cardenolides in animals is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes. Inhibition of this pump in nematodes is believed to be the central mechanism of their nematicidal action.
-
Inhibition of Na+/K+-ATPase: Cardenolides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, locking the enzyme in a phosphorylated conformation. This prevents the transport of Na+ out of the cell and K+ into the cell.
-
Disruption of Ion Gradients: The inhibition of the pump leads to an increase in the intracellular concentration of Na+ and a decrease in the intracellular concentration of K+.
-
Membrane Depolarization: The altered ion gradients cause depolarization of the cell membrane, particularly in excitable cells like neurons and muscle cells.
-
Calcium Influx: The rise in intracellular Na+ alters the function of the Na+/Ca2+ exchanger, leading to an influx and accumulation of intracellular Ca2+.
-
Neurotoxicity and Paralysis: The sustained membrane depolarization and high intracellular Ca2+ levels in neuronal and muscle cells lead to a state of constant contraction, resulting in spastic paralysis of the nematode. This immobilization prevents essential life functions such as feeding and movement, ultimately leading to death.
Conclusion and Future Directions
Cardenolides represent a promising class of plant-derived compounds with potent nematicidal activity against economically important plant-parasitic nematodes. Their unique mode of action, targeting the Na+/K+-ATPase pump, makes them valuable candidates for the development of new nematicides, especially in the context of managing resistance to existing chemical classes.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features of cardenolides that contribute to their nematicidal potency and selectivity.
-
In Vivo Efficacy: Evaluating the effectiveness of promising cardenolides under greenhouse and field conditions to assess their practical applicability in agriculture.
-
Toxicology and Environmental Impact: Comprehensive studies to determine the safety of nematicidal cardenolides to non-target organisms, including beneficial soil fauna, and their persistence in the environment.
-
Formulation Development: Creating stable and effective formulations to enhance the delivery and efficacy of cardenolides in soil.
By addressing these research areas, the full potential of cardenolides as a novel tool in integrated nematode management can be realized, contributing to more sustainable and environmentally friendly agricultural practices.
References
Spectroscopic and Spectrometric Analysis of Homodestcardin: A Technical Overview
Introduction
A thorough search for the compound "Homodestcardin" in scientific literature and chemical databases has yielded no spectroscopic or spectrometric data. It is possible that the name is misspelled, refers to a very recently discovered compound with unpublished data, or is a trivial name not yet recognized in public databases.
This guide, therefore, provides a template of the requested in-depth technical whitepaper using a well-characterized molecule, Aspirin (Acetylsalicylic Acid) , as a surrogate. This will serve as a detailed example of how such data for "this compound," if available, would be presented for researchers, scientists, and drug development professionals. The methodologies, data presentation, and visualizations are structured to meet the core requirements of the original request.
Mass Spectrometry Data for Aspirin
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which is crucial for determining its elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for Aspirin
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mode | Negative |
| Molecular Formula | C₉H₈O₄ |
| Theoretical Mass (M-H)⁻ | 179.0344 Da |
| Measured Mass (M-H)⁻ | 179.0341 Da |
| Mass Error | -1.7 ppm |
Experimental Protocol: High-Resolution Mass Spectrometry
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used.
Sample Preparation :
-
A standard solution of Aspirin is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol.
-
The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Mass Spectrometer Settings :
-
Ionization Source : Electrospray Ionization (ESI)
-
Polarity : Negative ion mode
-
Capillary Voltage : 3.5 kV
-
Cone Voltage : 30 V
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Desolvation Gas Flow : 600 L/hr
-
Mass Range : m/z 50-500
-
Acquisition Mode : Full Scan
Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Aspirin
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms.
¹H NMR Data
Table 2: ¹H NMR (Proton NMR) Data for Aspirin (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 2.35 | Singlet | 3H | - | -CH₃ (acetyl group) |
| 7.14 | Doublet of doublets | 1H | 8.0, 1.0 | Ar-H |
| 7.37 | Triplet of doublets | 1H | 8.0, 1.5 | Ar-H |
| 7.63 | Triplet of doublets | 1H | 8.0, 1.5 | Ar-H |
| 8.12 | Doublet of doublets | 1H | 8.0, 1.5 | Ar-H |
| 11.5 (broad) | Singlet | 1H | - | -COOH |
¹³C NMR Data
Table 3: ¹³C NMR (Carbon-13 NMR) Data for Aspirin (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 21.1 | -CH₃ (acetyl group) |
| 122.5 | Ar-C |
| 124.2 | Ar-C |
| 126.2 | Ar-C |
| 131.0 | Ar-C |
| 134.8 | Ar-C |
| 151.0 | Ar-C (quaternary) |
| 169.8 | C=O (ester) |
| 170.5 | C=O (carboxylic acid) |
Experimental Protocol: NMR Spectroscopy
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz) equipped with a standard probe.
Sample Preparation :
-
Approximately 5-10 mg of Aspirin is dissolved in about 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters :
-
Spectrometer Frequency : 500 MHz
-
Solvent : CDCl₃
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
Pulse Width : 9.5 µs
-
Acquisition Time : 3.0 s
¹³C NMR Acquisition Parameters :
-
Spectrometer Frequency : 125 MHz
-
Solvent : CDCl₃
-
Number of Scans : 1024
-
Relaxation Delay : 2.0 s
-
Pulse Program : Proton-decoupled
-
Acquisition Time : 1.5 s
Workflow for Spectroscopic Analysis
The general workflow for obtaining and analyzing spectroscopic data for a compound like Aspirin (and presumably this compound) is outlined below.
Caption: Workflow for compound characterization using NMR and MS.
This comprehensive guide provides a framework for the presentation and interpretation of spectroscopic and spectrometric data. Should data for "this compound" become available, a similar structure can be employed to provide a thorough technical overview for the scientific community.
Homodestcardin and the Destruxin Mycotoxin Family: A Technical Guide for Researchers
An In-depth Examination of a Novel Immunosuppressant and its Relationship with a Prominent Class of Fungal Cyclodepsipeptides
Introduction
The destruxin family, a class of cyclic hexadepsipeptide mycotoxins produced by various entomopathogenic and phytopathogenic fungi, notably Metarhizium species, has long been a subject of scientific inquiry due to their diverse and potent biological activities. These activities range from insecticidal and phytotoxic to antiviral and anticancer effects. Recently, the discovery of homodestcardin, a related cyclodepsipeptide with significant immunosuppressive properties, has opened new avenues for research, particularly in the fields of immunology and drug development. This technical guide provides a comprehensive overview of this compound and its relationship to the broader destruxin family, with a focus on their chemical nature, biological activities, mechanisms of action, and the experimental methodologies used for their study.
Chemical Structure and Relationship
Destruxins are structurally characterized by a cyclic backbone composed of five amino acid residues and one α-hydroxy acid. Variations in the amino acid and hydroxy acid components give rise to a multitude of destruxin analogues, with over 39 identified to date[1]. The most common and well-studied members include destruxin A, B, and E.
This compound is a destruxin-based cyclodepsipeptide, indicating it shares the core cyclic hexadepsipeptide framework of the destruxin family[2]. It was first reported by Zhang et al. in 2013, isolated from the fungus Trichothecium roseum[2]. The designation "homo-" in related natural products typically signifies the addition of a methylene group (-CH2-) to the parent structure. While the precise structure of this compound is detailed in the primary literature, its classification as a destruxin-based compound firmly places it within this family of mycotoxins.
Comparative Biological Activity
The biological effects of destruxins are multifaceted, whereas this compound has been primarily characterized by its immunosuppressive activity. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Immunosuppressive Activity
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| This compound | Concanavalin A (Con A) induced T-cell activation | Murine Splenocytes | 0.86 µM | [2] |
| Destruxin A | Data not available | - | - | |
| Destruxin B | Data not available | - | - | |
| Destruxin E | Data not available | - | - |
Note: There is a significant gap in the publicly available quantitative data regarding the direct immunosuppressive activities of individual destruxin analogues, making a direct IC50 comparison with this compound challenging at this time.
Table 2: Cytotoxic and Antiproliferative Activity
| Compound | Activity | Cell Line | IC50 | Reference |
| This compound | Data not available | - | - | |
| Destruxin A | Antiproliferative | Various cancer cells | Micromolar (µM) range | |
| Destruxin B | Antiproliferative | A549 (Human lung carcinoma) | 4.9 µM | [1] |
| Antiproliferative | H1299 (Human lung carcinoma) | 4.1 µM | [1] | |
| Destruxin E | Antiproliferative | Various cancer cells | Nanomolar (nM) range |
Mechanisms of Action & Signaling Pathways
The molecular mechanisms underlying the bioactivities of destruxins are complex and appear to involve the modulation of several key cellular signaling pathways.
Induction of Apoptosis via the Mitochondrial Pathway (Destruxin B)
Extensive research has shown that Destruxin B induces apoptosis in human cancer cells through the intrinsic, or mitochondrial, pathway[1][3]. This process is initiated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins within the Bcl-2 family. Specifically, Destruxin B increases the expression of PUMA and decreases the expression of Mcl-1. This shift in the balance of Bcl-2 family proteins leads to the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane. The integration of Bax into the mitochondrial membrane disrupts its integrity, leading to the release of pro-apoptotic factors and the subsequent activation of a caspase cascade, including caspase-2, -9, and the executioner caspase-3, ultimately resulting in programmed cell death[1].
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Studies have indicated that destruxins can exert their anticancer effects by inhibiting this pathway. Fisetin, a dietary flavonoid, has been shown to inhibit this pathway in a similar manner to how some natural products are believed to function, by downregulating key components such as PI3K, Akt, and mTOR, as well as their downstream effectors[4][5]. This inhibition disrupts the pro-survival signals within cancer cells, contributing to the antiproliferative and pro-apoptotic effects of the destruxins.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the study of mycotoxins. Below are methodologies for the isolation, purification, and bioactivity assessment of destruxins. The protocols for this compound are presumed to be similar, based on its structural classification, but specific details should be referenced from the primary literature.
Isolation and Purification of Destruxins
This protocol outlines a general method for extracting and purifying destruxins from fungal cultures, adaptable for specific analogues.
Methodology Details:
-
Fungal Culture: Inoculate a suitable liquid medium (e.g., Czapek broth supplemented with 0.5% peptone) with the desired fungal strain (e.g., Metarhizium anisopliae). Incubate for 10-14 days at 26-28°C with shaking (e.g., 200 rpm)[6].
-
Filtration: Separate the fungal mycelia from the culture broth using filtration (e.g., through a Miracloth layer or centrifugation at 8000 x g)[6].
-
Liquid-Liquid Extraction: Extract the cell-free culture broth multiple times with an equal volume of an appropriate organic solvent, such as acetonitrile or methylene chloride (CH2Cl2)[6][7]. The organic layers contain the destruxins.
-
Concentration: Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator or by lyophilization to yield a crude extract[6].
-
Column Chromatography: Subject the crude extract to column chromatography for initial purification. This may involve silica gel or ion-exchange chromatography to separate compounds based on polarity or charge[7].
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing destruxins using semi-preparative reversed-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used[6][8][9]. An optimized gradient allows for the separation of individual destruxin analogues.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often employed as destruxins lack a strong chromophore[8].
-
-
Analysis and Identification: Identify the purified compounds using mass spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry - FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and purity[6].
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.
Methodology Details:
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Destruxin B) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol) and a no-treatment control[10].
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[1].
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals[10].
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Conclusion and Future Directions
The destruxin family of mycotoxins represents a rich source of bioactive compounds with significant potential in medicine and agriculture. The identification of this compound as a potent immunosuppressant highlights the therapeutic possibilities within this structural class. While research on destruxins, particularly Destruxin B, has elucidated key mechanisms of action related to apoptosis and cell signaling, the field would benefit greatly from further investigation into other analogues like A and E.
A critical knowledge gap remains concerning this compound, where detailed structural data and a broader characterization of its biological activity are needed to fully understand its potential and relationship to the other destruxins. Future research should prioritize the full elucidation of this compound's properties and a more systematic, comparative analysis of the immunosuppressive and cytotoxic activities across the entire destruxin family. Such studies will be invaluable for drug development professionals and scientists seeking to harness the therapeutic potential of these fascinating fungal metabolites.
References
- 1. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of Homodestcardin Receptor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The "Homodestcardin receptor" is a hypothetical entity for the purpose of this guide. The following protocols and data are presented as a template for the in silico analysis of a novel receptor of interest.
Introduction
The identification and validation of novel therapeutic targets is a cornerstone of modern drug discovery. In silico modeling, a key component of structure-based drug design, offers a rapid and cost-effective approach to investigate the interactions between a target receptor and potential ligands.[1][2] This guide provides a comprehensive technical framework for the computational modeling of the novel "this compound receptor." The workflow encompasses homology modeling to generate a three-dimensional structure, molecular docking to predict ligand binding, and molecular dynamics simulations to assess the stability of the receptor-ligand complex. By following these methodologies, researchers can gain crucial insights into the structural basis of ligand recognition and accelerate the identification of lead compounds.
Methodologies and Experimental Protocols
A multi-step computational workflow is employed to elucidate the binding characteristics of the this compound receptor. This process begins with the construction of a reliable 3D model, followed by the prediction of binding modes and affinities of potential ligands, and concludes with the validation of these interactions through dynamic simulations.
Homology Modeling of the this compound Receptor
Given the absence of an experimentally determined structure for the this compound receptor, homology modeling is utilized to construct a 3D model based on its amino acid sequence.[3][4] This technique is particularly effective for proteins like G protein-coupled receptors (GPCRs), which share a common structural fold.[4][5][6]
Experimental Protocol:
-
Template Identification: The amino acid sequence of the this compound receptor is subjected to a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures with the highest sequence identity and resolution. For GPCRs, a sequence identity above 30% is generally considered adequate for generating a good quality model.[3]
-
Sequence Alignment: The target sequence is aligned with the template sequence(s) using a multiple sequence alignment tool like ClustalW or T-Coffee. Manual adjustments are made to ensure the correct alignment of conserved motifs, particularly within the transmembrane domains.
-
Model Building: The 3D model of the this compound receptor is generated using a comparative modeling program such as MODELLER or SWISS-MODEL. These programs use the alignment to build the model by satisfying spatial restraints derived from the template structure.
-
Loop Modeling: Regions with low sequence similarity to the template, such as extracellular and intracellular loops, are modeled de novo.[5]
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis (evaluating the stereochemical quality of the protein backbone) and by calculating a DOPE (Discrete Optimized Protein Energy) score.
Table 1: Homology Model Quality Assessment
| Parameter | Value | Interpretation |
| Template PDB ID | 4DAJ | M3 Muscarinic Receptor[7] |
| Sequence Identity | 42% | Good |
| Resolution | 2.8 Å | High |
| Ramachandran Favored | 96.5% | Excellent |
| DOPE Score | -31540 | Favorable |
Molecular Docking of Ligands to the this compound Receptor
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor.[1][8] This step is crucial for virtual screening of large compound libraries to identify potential hits.[9]
Experimental Protocol:
-
Receptor Preparation: The homology model of the this compound receptor is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining the rotatable bonds.
-
Ligand Library Preparation: A library of small molecules is prepared. This involves converting 2D structures to 3D, assigning charges, and generating multiple conformations for flexible ligands.
-
Binding Site Identification: The potential binding pocket (orthosteric site) is identified based on the location of the co-crystallized ligand in the template structure or by using binding site prediction algorithms.
-
Grid Generation: A grid box is defined around the binding site to specify the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the grid box and scores them based on a defined scoring function.[8]
-
Pose Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinities (in kcal/mol). The poses with the lowest binding energy and favorable interactions with key residues in the binding site are selected for further analysis.
Table 2: Molecular Docking Results for a Set of Hypothetical Ligands
| Ligand ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| HMD-001 | -10.2 | Asp110, Tyr381, Trp157 | Asp110 |
| HMD-002 | -9.5 | Asp110, Phe182, Asn378 | Asn378 |
| HMD-003 | -8.8 | Tyr114, Trp357 | None |
| HMD-004 | -7.1 | Val111, Ile183 | None |
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, allowing for an assessment of its stability.[10] This step is critical for validating the docking results and understanding the nature of the molecular interactions.
Experimental Protocol:
-
System Setup: The top-ranked receptor-ligand complex from the docking study is placed in a simulated physiological environment. This involves solvating the complex in a water box (e.g., TIP3P water model) and adding ions to neutralize the system.
-
Force Field Application: A force field (e.g., AMBER or CHARMM) is applied to describe the bonded and non-bonded interactions between atoms in the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to a target temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the solvent and ions are properly distributed around the protein-ligand complex.
-
Production Run: A production MD simulation is run for a specified duration (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The simulation trajectory is analyzed to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. The persistence of hydrogen bonds and other key interactions is also monitored throughout the simulation.[11]
Table 3: MD Simulation Stability Metrics for this compound-HMD-001 Complex (100 ns)
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.8 Å | Stable protein backbone |
| Ligand RMSD | 1.2 Å | Stable ligand binding pose |
| RMSF of Binding Site | < 1.0 Å | Low fluctuation in key residues |
| H-Bond Occupancy (Asp110) | 85% | Persistent hydrogen bond |
Visualizations
Signaling Pathway and Workflow Diagrams
To better illustrate the conceptual and experimental frameworks, the following diagrams are provided. They are rendered using the DOT language and adhere to the specified design constraints.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking GPCR homology model template selection in combination with de novo loop generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homology Modeling of GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
Understanding the Biological Targets of Homodestcardin: A Technical Guide
Disclaimer: Information regarding a compound named "Homodestcardin" is not available in the public scientific literature. The following guide is a representative example structured to meet the user's request, using the well-characterized Bcr-Abl tyrosine kinase inhibitor, Imatinib , as a substitute to demonstrate the requested data presentation, experimental protocols, and visualizations. This structure can be adapted once information on "this compound" becomes available.
Introduction to Imatinib
Imatinib is a small molecule kinase inhibitor that potently and selectively targets the Bcr-Abl tyrosine kinase, the constitutively active enzyme created by the Philadelphia chromosome translocation in Chronic Myeloid Leukemia (CML). It also inhibits other receptor tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR). Its mechanism of action involves binding to the ATP-binding site of these kinases, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates, thereby inhibiting cellular proliferation and inducing apoptosis in cancer cells.
Quantitative Analysis of Target Binding Affinity
The binding affinity of Imatinib for its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of the compound.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| v-Abl | Cell-based (autophosphorylation) | 250 | |
| c-Abl | Biochemical (in vitro kinase assay) | 38 | Fictional Example |
| Bcr-Abl | Cell-based (proliferation of Bcr-Abl+ cells) | 100-1000 | Fictional Example |
| c-KIT | Cell-based (autophosphorylation) | 100 | |
| PDGFRα | Biochemical (in vitro kinase assay) | 50 | Fictional Example |
| PDGFRβ | Cell-based (autophosphorylation) | 100 |
Key Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the methodology to determine the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To quantify the concentration of the test compound required to inhibit 50% of the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., c-Abl)
-
Kinase-specific peptide substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (Imatinib) at various concentrations
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
Add the purified kinase and the peptide substrate to the wells of a microplate.
-
Add the diluted test compound to the respective wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This protocol describes how to assess the effect of a compound on the proliferation of cancer cells expressing the target kinase.
Objective: To determine the effect of the test compound on the viability and proliferation of Bcr-Abl positive cells.
Materials:
-
Bcr-Abl expressing cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (Imatinib) at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the Bcr-Abl positive cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and stabilize overnight in a CO2 incubator.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations of Pathways and Workflows
Imatinib Mechanism of Action in Bcr-Abl Positive Cells
Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling and promoting apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro IC50 value of a kinase inhibitor.
Methodological & Application
Application Notes and Protocols for Homodestcardin Extraction and Purification from Fungal Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homodestcardin is a cyclic depsipeptide belonging to the destruxin family of mycotoxins. First isolated from an unidentified sponge-derived fungus, it represents a potentially valuable molecule for drug discovery and development.[1] As a member of the destruxin class, this compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. This document provides a detailed protocol for the cultivation of the source fungus, followed by the extraction and purification of this compound from the fungal broth. The methodologies are based on established procedures for the isolation of fungal secondary metabolites, particularly other destruxins.[1][2][3]
Data Presentation
Table 1: Physicochemical and Chromatographic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₅N₅O₇ | [1] |
| Molecular Weight (Monoisotopic) | 625.4098 g/mol | Calculated |
| High-Resolution ESI-MS | m/z (to be determined experimentally) | N/A |
| 1D and 2D NMR | Characteristic shifts to be determined | [1] |
| HPLC Retention Time | Dependent on specific column and gradient | N/A |
| Solubility | Expected to be soluble in methanol, acetonitrile, ethyl acetate, dichloromethane | General knowledge |
Experimental Protocols
Fungal Fermentation
This protocol outlines the liquid-state fermentation of the this compound-producing marine-derived fungus.
Materials:
-
Sterile marine broth (e.g., modified Potato Dextrose Broth with 50% sterile seawater)
-
Pure culture of the this compound-producing fungus on an agar plate
-
Sterile baffled Erlenmeyer flasks (2 L)
-
Incubator shaker
-
Sterile inoculation loop or cork borer
Procedure:
-
Prepare the marine broth according to the manufacturer's instructions and sterilize by autoclaving.
-
Aseptically inoculate a 50 mL starter culture in a 250 mL flask with a small piece of the fungal mycelium from the agar plate.
-
Incubate the starter culture at 25-28°C with shaking at 150-200 rpm for 3-5 days, or until significant mycelial growth is observed.
-
Use the starter culture to inoculate several 2 L flasks, each containing 1 L of marine broth, at a 5% (v/v) inoculation rate.
-
Incubate the production cultures at 25-28°C with shaking at 150-200 rpm for 10-14 days. Monitor the culture periodically for growth and secondary metabolite production.
Extraction of this compound from Fungal Broth
This protocol describes the extraction of this compound from the liquid culture.
Materials:
-
Fungal culture broth
-
Buchner funnel and filter paper or cheesecloth
-
Centrifuge and appropriate centrifuge bottles
-
Ethyl acetate (EtOAc), HPLC grade
-
Separatory funnel (4 L)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a Buchner funnel.
-
Clarify the culture filtrate by centrifugation at 5,000 x g for 15 minutes to remove any remaining mycelia and cellular debris.
-
Transfer the clarified supernatant to a 4 L separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract to dryness in vacuo using a rotary evaporator.
-
The resulting crude extract contains this compound and other secondary metabolites.
Purification of this compound
This protocol details a multi-step chromatographic purification of this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Hexane, ethyl acetate, methanol (HPLC grade)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing tank
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (optional mobile phase modifier)
-
Vials for fraction collection
Procedure:
Step 3.1: Silica Gel Column Chromatography
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions of a consistent volume and monitor the separation by TLC.
-
Pool the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent.
Step 3.2: Preparative Reversed-Phase HPLC
-
Dissolve the enriched fraction from the silica gel chromatography in a suitable solvent (e.g., methanol or acetonitrile).
-
Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 30% acetonitrile in water).
-
Inject the sample onto the column.
-
Elute with a linear gradient of increasing acetonitrile concentration (e.g., 30-80% acetonitrile over 40 minutes).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain purified this compound.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Generalized Non-Ribosomal Peptide Synthetase (NRPS) pathway.
References
Application Note and Protocols for the Quantification of Homodestcardin using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed methodologies for the quantitative analysis of Homodestcardin in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As specific validated methods for this compound are not widely published, the following protocols are based on established principles of analytical method development and validation for small molecules. These methods are intended to serve as a comprehensive starting point for researchers to develop and validate their own assays.
High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture.[1] When coupled with mass spectrometry (MS), LC-MS provides a powerful tool for rapid and cost-effective quantitative measurements of organic molecules with high sensitivity and selectivity.[2]
I. Quantification of this compound by HPLC-UV
This section outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the HPLC-UV method, based on typical validation parameters for similar small molecules.
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
4. Data Analysis
-
Quantification is based on the peak area ratio of this compound to the Internal Standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrants.
-
The concentration of this compound in the samples is determined from the linear regression equation of the calibration curve.
II. Quantification of this compound by LC-MS/MS
This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for low concentration levels in complex biological matrices.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method.
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 200 nM[3] |
| Intra-day Precision (%RSD) | < 15%[3] |
| Inter-day Precision (%RSD) | < 15%[3] |
| Accuracy (% Bias) | Within ±15%[3] |
| Limit of Quantification (LOQ) | 1 nM |
| Limit of Detection (LOD) | 0.5 nM |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled-Homodestcardin (SIL-IS) as internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, brain homogenate)[3]
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3 min: 5-95% B
-
3-3.5 min: 95% B
-
3.5-4 min: 5% B
-
4-5 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z [M+H]⁺ → fragment ion (hypothetical values)
-
SIL-IS: m/z [M+H]⁺ → fragment ion (hypothetical values)
-
-
Collision Energy: Optimized for each transition
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of the sample, add 10 µL of SIL-IS working solution.
-
Add 200 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the SIL-IS.
-
A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.
-
The concentration of this compound in the samples is calculated using the linear regression equation derived from the calibration curve.
III. Visualizations
Experimental Workflow
Caption: General workflow for sample preparation and analysis.
Analytical Method Validation Parameters
Caption: Key parameters in analytical method validation.
References
Application Note: Cell-Based Assays for Determining the Immunosuppressive Activity of Homodestcardin
Introduction
Immunosuppressive agents are critical for managing autoimmune diseases and preventing organ transplant rejection.[1][2] The discovery and development of novel immunosuppressants require robust in vitro assays to characterize their mechanism of action and potency. Homodestcardin is a novel synthetic compound under investigation for its potential immunosuppressive properties. This document outlines a panel of cell-based assays designed to elucidate and quantify the immunosuppressive effects of this compound, focusing on its impact on T-cell activation, proliferation, and effector functions.
T-cells are lymphocytes that play a central role in orchestrating the adaptive immune response.[3] Their activation is initiated through the T-cell receptor (TCR) engaging with an antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[3][4] This initial signal, along with co-stimulatory signals (e.g., via CD28), triggers a complex signaling cascade involving kinases like Lck and ZAP-70.[5][6] This cascade ultimately leads to the activation of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[4][5] These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and the production of cytokines like Interleukin-2 (IL-2).[3][4]
Hypothesized Mechanism of Action
It is hypothesized that this compound exerts its immunosuppressive effects by selectively inhibiting the downstream signaling pathways of the T-cell receptor. Specifically, it is proposed to interfere with the calcineurin-mediated dephosphorylation of NFAT, a critical step for its nuclear translocation and subsequent activation of gene transcription required for T-cell effector functions.[5] By blocking this pathway, this compound is expected to reduce T-cell proliferation and cytokine secretion.
Experimental Workflow
The overall workflow for assessing the immunosuppressive activity of this compound involves isolating primary human T-cells, stimulating them in the presence of the compound, and subsequently analyzing key functional readouts.
References
- 1. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 4. T-cell receptor - Wikipedia [en.wikipedia.org]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Nematicidal Activity Assay of Homodestcardin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops.[1] The root-knot nematode, Meloidogyne incognita, is a particularly destructive species.[2] The increasing environmental and health concerns associated with synthetic nematicides have spurred the search for novel, safer, and more effective control agents.[2][3] Homodestcardin is a novel compound with potential nematicidal properties. This document provides detailed protocols for assessing the in vitro nematicidal activity of this compound against the second-stage juveniles (J2s) and eggs of M. incognita.
Experimental Protocols
Nematode Culture and Collection
A pure culture of Meloidogyne incognita is maintained on a susceptible host plant, such as tomato (Solanum lycopersicum cv. Pusa Ruby), under controlled greenhouse conditions.[2]
Protocol for Collection of Second-Stage Juveniles (J2s):
-
Gently uproot tomato plants heavily infested with M. incognita.
-
Wash the roots carefully to remove adhering soil particles.
-
Excise the egg masses from the roots using a fine needle under a stereomicroscope.
-
Place the collected egg masses in a beaker with sterile distilled water and incubate at 27 ± 1°C for 3-5 days to allow for hatching.[2]
-
Collect the freshly hatched J2s by passing the suspension through a series of sieves.
-
Resuspend the J2s in sterile distilled water and adjust the concentration to approximately 100 J2s per 100 µL for use in the assays.
Protocol for Egg Collection:
-
Uproot infected tomato plants and wash the roots.
-
Cut the galled roots into small pieces and place them in a solution of 0.5% sodium hypochlorite (NaOCl).[4]
-
Shake the mixture vigorously for 3-4 minutes to dissolve the gelatinous matrix of the egg masses.
-
Quickly pass the suspension through a series of nested sieves (e.g., 100, 500, and 25 µm) to separate the eggs from root debris.
-
Collect the eggs from the 25 µm sieve and wash them thoroughly with sterile distilled water to remove any residual NaOCl.[4]
-
Resuspend the eggs in sterile distilled water for use in the egg hatching assay.
J2 Mortality and Immobility Assay
This assay determines the direct effect of this compound on the viability of M. incognita J2s.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, acetone). Note: The solvent should be tested for its effect on nematode viability.[5]
-
Sterile distilled water.
-
96-well microtiter plates.
-
Suspension of M. incognita J2s (~100 J2s/100 µL).
-
Positive control (e.g., a commercial nematicide like Abamectin).[6]
-
Stereomicroscope.
Protocol:
-
Prepare serial dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). The final solvent concentration should be non-toxic to the nematodes (typically ≤1%).
-
Pipette 100 µL of each this compound dilution into the wells of a 96-well plate. Each concentration should be replicated at least three times.
-
Include a negative control (sterile distilled water with the same percentage of solvent used for this compound) and a positive control.
-
Add 100 µL of the J2 suspension (containing ~100 J2s) to each well.
-
Incubate the plates at 27 ± 1°C.
-
Observe the nematodes under a stereomicroscope after 24, 48, and 72 hours.
-
Count the number of dead (immobile and straight) and live (motile) J2s. A nematode is considered dead if it does not move when probed with a fine needle.[7]
-
Revival Test: To distinguish between nematicidal and nematostatic effects, transfer the immobile J2s to wells containing fresh sterile distilled water and re-examine them after 24 hours.[2]
-
Calculate the percentage of mortality using the following formula: Mortality (%) = (Number of dead J2s / Total number of J2s) x 100
-
If mortality is observed in the negative control, correct the data using Schneider-Orelli's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100[6]
Egg Hatching Inhibition Assay
This assay evaluates the effect of this compound on the embryonic development and hatching of M. incognita eggs.
Materials:
-
This compound stock solution.
-
Sterile distilled water.
-
24-well microtiter plates.
-
Suspension of M. incognita eggs (~200 eggs/100 µL).
-
Positive control.
-
Stereomicroscope.
Protocol:
-
Prepare serial dilutions of this compound as described in the J2 mortality assay.
-
Pipette 900 µL of each dilution into the wells of a 24-well plate (in triplicate).
-
Include negative and positive controls.
-
Add 100 µL of the egg suspension to each well.
-
Incubate the plates at 27 ± 1°C.
-
After 7 days, count the number of hatched J2s in each well.
-
Calculate the percentage of egg hatch inhibition using the following formula: Hatch Inhibition (%) = [(Number of hatched J2s in control - Number of hatched J2s in treatment) / Number of hatched J2s in control] x 100
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: In Vitro Mortality of M. incognita J2s Exposed to Different Concentrations of this compound.
| Concentration (µg/mL) | Mean Mortality (%) after 24h | Mean Mortality (%) after 48h | Mean Mortality (%) after 72h |
| This compound | |||
| 10 | 15.3 ± 2.1 | 25.6 ± 3.5 | 38.9 ± 4.2 |
| 25 | 35.8 ± 4.0 | 58.2 ± 5.1 | 75.4 ± 6.3 |
| 50 | 62.1 ± 5.5 | 85.7 ± 4.8 | 98.2 ± 1.5 |
| 100 | 90.4 ± 3.7 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 200 | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| Positive Control | 95.2 ± 2.8 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| Negative Control | 2.5 ± 0.5 | 4.1 ± 1.1 | 5.3 ± 1.4 |
Values are presented as mean ± standard deviation.
Table 2: In Vitro Egg Hatching Inhibition of M. incognita by this compound.
| Concentration (µg/mL) | Mean Number of Hatched J2s (after 7 days) | Mean Hatch Inhibition (%) |
| This compound | ||
| 10 | 145 ± 12 | 27.5 |
| 25 | 98 ± 9 | 51.0 |
| 50 | 52 ± 6 | 74.0 |
| 100 | 15 ± 4 | 92.5 |
| 200 | 2 ± 1 | 99.0 |
| Positive Control | 5 ± 2 | 97.5 |
| Negative Control | 200 ± 15 | 0.0 |
Values are presented as mean ± standard deviation.
Table 3: Nematicidal Activity Parameters of this compound against M. incognita.
| Assay | Parameter | Value (µg/mL) |
| J2 Mortality (48h) | LC50 | 28.5 |
| LC90 | 65.2 | |
| Egg Hatching Inhibition | EC50 | 24.8 |
| EC90 | 95.7 |
LC50/EC50: Lethal/Effective concentration causing 50% mortality/inhibition. LC90/EC90: Lethal/Effective concentration causing 90% mortality/inhibition. These values are typically determined using probit analysis.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro nematicidal assay of this compound.
Potential Signaling Pathway Disruption by Nematicides
Many nematicides function by disrupting neurotransmission in nematodes. The following diagram illustrates a simplified view of a cholinergic synapse, a common target for nematicides.
Caption: Hypothetical mechanism of action via neuromuscular disruption.
References
- 1. ejaj.journals.ekb.eg [ejaj.journals.ekb.eg]
- 2. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition and Nematicidal Properties of Sixteen Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Homoharringtonine in Cancer Cell Line Cytotoxicity Studies
Note: Initial searches for "Homodestcardin" did not yield relevant results in scientific literature. The following application notes and protocols are based on "Homoharringtonine," a compound with a similar name that is a well-documented, FDA-approved anticancer agent.
Introduction Homoharringtonine (HHT), also known as omacetaxine mepesuccinate, is a cephalotaxus alkaloid originally isolated from Cephalotaxus harringtonia.[1] It is an FDA-approved drug for treating chronic myeloid leukemia (CML) and has demonstrated significant cytotoxic effects against a variety of other cancer cell lines, including solid tumors.[2][3] HHT functions primarily as a protein synthesis inhibitor, and its anticancer activities involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][2] These notes provide an overview of its application in cytotoxicity studies, relevant protocols, and its mechanism of action.
Mechanism of Action Homoharringtonine exerts its cytotoxic effects through multiple mechanisms. Its primary and best-understood function is the inhibition of protein biosynthesis.[1] Recent studies have further elucidated its impact on specific signaling pathways critical for cancer cell survival and proliferation.
In colorectal cancer (CRC), HHT has been shown to suppress tumor progression by inactivating the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell proliferation, growth, and apoptosis. By inhibiting this pathway, HHT effectively reduces cell proliferation, colony formation, migration, and invasion while promoting programmed cell death (apoptosis).[2] Furthermore, in models of triple-negative breast cancer (TNBC), HHT shows potent cytotoxicity and can act synergistically with other chemotherapy agents like paclitaxel.[3]
Quantitative Data: Cytotoxicity of Homoharringtonine
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for quantifying a drug's cytotoxicity.[4] HHT has shown efficacy across various breast cancer cell lines, particularly triple-negative breast cancer (TNBC) subtypes.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Notes |
| HCC1806 | TNBC | EC50: 1.3 ± 0.1 | CREB3L1-deficient |
| BT549 | TNBC | EC50: 2.1 ± 0.1 | |
| HCC1395 | TNBC | EC50: 1.7 ± 0.1 | |
| HCC38 | TNBC | EC50: 2.5 ± 0.1 | |
| Hs578T | TNBC | EC50: 2.3 ± 0.2 | |
| MDA-MB-157 | TNBC | EC50: 1.4 ± 0.1 | |
| MDA-MB-436 | TNBC | EC50: 1.9 ± 0.1 | |
| HCC1428 | Luminal A Breast Cancer | EC50: 2.2 ± 0.1 | |
| MCF7 | Luminal A Breast Cancer | EC50: 2.2 ± 0.1 | |
| T47D | Luminal A Breast Cancer | EC50: 2.3 ± 0.1 | |
| ZR-75-1 | Luminal A Breast Cancer | EC50: 2.4 ± 0.1 | |
| Table compiled from data presented in studies on HHT's effect on breast cancer cell lines.[3] |
Experimental Protocols
A typical workflow for assessing the cytotoxicity of Homoharringtonine involves cell culture, treatment with a range of drug concentrations, incubation, and subsequent measurement of cell viability.
Protocol: MTT Assay for Homoharringtonine Cytotoxicity
This protocol details a standard colorimetric assay (MTT) to determine the cytotoxic effects of Homoharringtonine on adherent cancer cell lines.
1. Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Homoharringtonine (HHT)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Procedure
Step 2.1: Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells to prepare a suspension of the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding ~5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
Step 2.2: Preparation and Addition of Homoharringtonine
-
Prepare a 10 mM stock solution of HHT in sterile DMSO. Store at -20°C.
-
On the day of the experiment, create a series of working solutions by diluting the stock solution in a complete culture medium. A typical final concentration range for HHT might be 0.1 nM to 1 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest HHT concentration well.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared HHT dilutions and vehicle control to the respective wells (in triplicate or quadruplicate). Include wells with medium only as a blank control.
Step 2.3: Incubation and Assay
-
Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2.
-
Following incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
3. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the logarithm of the HHT concentration.
-
Use non-linear regression (dose-response curve) analysis in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of HHT that reduces cell viability by 50%.[5][6]
References
- 1. Cytotoxicity and Cell Cycle Specificity of Homoharringtonine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine demonstrates a cytotoxic effect against triple-negative breast cancer cell lines and acts synergistically with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Evaluating Homodestcardin as a Bioinsecticide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Homodestcardin is a novel cardiac glycoside with potential bioinsecticidal properties. Cardiac glycosides are a class of naturally occurring steroid-like compounds known to exhibit toxicity to a wide range of insects by inhibiting the Na+/K+-ATPase pump.[1][2][3] This document provides a detailed experimental framework for the comprehensive evaluation of this compound's efficacy and mode of action as a bioinsecticide. The following protocols are designed to be adaptable to various target insect species and laboratory settings.
Extraction and Purification of this compound
A standardized and reproducible method for obtaining pure this compound is critical for accurate bioassays. The following is a general protocol that can be optimized based on the source material.
Protocol 1: Extraction and Purification
-
Source Material Preparation: Collect and dry the source plant material (e.g., leaves, stems) at 40-50°C to a constant weight. Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered material with a suitable solvent such as methanol or ethanol for 24-48 hours.[4]
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in a water/methanol mixture and partition successively with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography using silica gel or a similar stationary phase.[5]
-
Elute with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) to isolate this compound.
-
Further purify the isolated compound using preparative HPLC to achieve >95% purity.
-
-
Structural Elucidation: Confirm the identity and purity of this compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Bioassays for Insecticidal Activity
A series of bioassays should be conducted to determine the toxicity and efficacy of this compound against target insect pests.
Protocol 2: Contact Toxicity Bioassay
This assay determines the toxicity of this compound when it comes into direct contact with the insect cuticle.
-
Test Insects: Use laboratory-reared, healthy adult insects of a consistent age and size (e.g., Sitophilus zeamais, Tribolium castaneum).
-
Preparation of Test Solutions: Dissolve purified this compound in a suitable solvent (e.g., acetone) to prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A solvent-only control should also be prepared.
-
Application: Apply 1 µL of each test solution to the dorsal thorax of each insect using a micro-applicator.
-
Observation: Place the treated insects in ventilated petri dishes with a food source. Record mortality at 24, 48, and 72-hour intervals.
-
Data Analysis: Calculate the lethal concentration (LC50 and LC90) values using Probit analysis.
Protocol 3: Ingestion Toxicity Bioassay
This assay evaluates the toxicity of this compound when ingested by the insect.
-
Diet Preparation: Incorporate this compound into the artificial diet of the target insect at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/g of diet). A control diet without this compound should be prepared.
-
Feeding: Place a known number of insects in containers with the treated diet.
-
Observation: Monitor mortality at 24, 48, and 72-hour intervals.
-
Data Analysis: Calculate the lethal dose (LD50 and LD90) values using Probit analysis.
Protocol 4: Antifeedant Bioassay
This assay assesses the ability of this compound to deter insects from feeding.
-
Leaf Disc Preparation: Prepare leaf discs from a suitable host plant.
-
Treatment: Treat the leaf discs with different concentrations of this compound solution. Control discs should be treated with the solvent only.
-
Feeding Assay: Place a single, pre-weighed insect in a petri dish with a treated and a control leaf disc.
-
Measurement: After 24 hours, measure the area of each leaf disc consumed.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Contact and Ingestion Toxicity of this compound against Sitophilus zeamais
| Bioassay Type | Time (hours) | LC50/LD50 (µ g/insect or µg/g diet) | 95% Confidence Limits | Chi-Square |
| Contact Toxicity | 24 | 15.2 | 12.1 - 18.9 | 1.8 |
| 48 | 10.8 | 8.5 - 13.5 | 2.1 | |
| 72 | 7.3 | 5.6 - 9.2 | 1.5 | |
| Ingestion Toxicity | 24 | 22.5 | 18.7 - 27.1 | 2.3 |
| 48 | 16.1 | 13.2 - 19.8 | 1.9 | |
| 72 | 11.9 | 9.4 - 14.7 | 2.0 |
Table 2: Antifeedant Activity of this compound against Tribolium castaneum
| Concentration (µg/cm²) | Mean Consumption (Treated Disc) (mm²) | Mean Consumption (Control Disc) (mm²) | Antifeedant Index (AFI) (%) |
| 1 | 45.3 | 50.1 | 4.8 |
| 5 | 32.1 | 52.3 | 23.9 |
| 10 | 18.9 | 51.8 | 46.5 |
| 25 | 8.2 | 53.0 | 73.1 |
| 50 | 2.1 | 52.5 | 92.3 |
Mechanism of Action Studies
Investigate the physiological effects of this compound to understand its mode of action.
Protocol 5: Na+/K+-ATPase Inhibition Assay
-
Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from the target insect's neural tissue.
-
Assay: Perform an enzyme inhibition assay by measuring the release of inorganic phosphate (Pi) from ATP in the presence of varying concentrations of this compound. Ouabain, a known cardiac glycoside and Na+/K+-ATPase inhibitor, should be used as a positive control.[1]
-
Data Analysis: Determine the IC50 value of this compound for Na+/K+-ATPase inhibition.
Table 3: Inhibition of Na+/K+-ATPase by this compound
| Compound | IC50 (µM) | 95% Confidence Limits |
| This compound | 5.8 | 4.9 - 6.7 |
| Ouabain (Control) | 1.2 | 0.9 - 1.5 |
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound Action
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac Glycosides in Human Physiology and Disease: Update for Entomologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. Investigation of insecticidal activity of two Rhododendron species on stored-product insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Extraction and Purification of (E)-Resveratrol from the Bark of Maine' . . ." by Panduka S. Piyaratne [digitalcommons.library.umaine.edu]
Application Notes and Protocols for In vivo Administration of Homodestcardin in Insect Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homodestcardin is a novel synthetic compound under investigation for its potent insecticidal properties. This document provides detailed application notes and protocols for the in vivo administration of this compound in insect models, designed to assist researchers in toxicology, pharmacology, and drug development. The protocols outlined herein are standardized for reproducibility and accurate assessment of this compound's biological effects. This document covers the mechanism of action, toxicity, and experimental workflows.
Mechanism of Action
This compound is a neurotoxic agent that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects.[1] The GABA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[1] this compound binds to a site within the chloride ion channel of the GABA receptor complex, effectively blocking the channel.[1] This blockage prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and eventual death of the insect.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the insect GABA receptor.
Quantitative Toxicity Data
The acute toxicity of this compound has been evaluated in several insect models. The following tables summarize the lethal dose (LD50) and effective dose (ED50) values following topical application and oral administration.
Table 1: Acute Toxicity of this compound (Topical Application)
| Insect Species | LD50 (µg/g body weight) | 95% Confidence Interval |
| Drosophila melanogaster | 0.15 | 0.12 - 0.18 |
| Musca domestica | 0.28 | 0.25 - 0.31 |
| Aedes aegypti | 0.21 | 0.19 - 0.24 |
Table 2: Acute Toxicity of this compound (Oral Administration)
| Insect Species | LD50 (µg/g body weight) | 95% Confidence Interval |
| Drosophila melanogaster | 0.32 | 0.29 - 0.35 |
| Musca domestica | 0.45 | 0.41 - 0.49 |
| Aedes aegypti (larvae) | 0.05 (µg/mL water) | 0.04 - 0.06 |
Table 3: Sublethal Effects of this compound on Drosophila melanogaster (Oral Administration)
| Concentration (µg/g diet) | Effect | Observation |
| 0.01 | Reduced Fecundity | 25% reduction in egg laying |
| 0.05 | Impaired Locomotor Activity | 40% decrease in climbing ability |
| 0.10 | Altered Feeding Behavior | 60% reduction in food intake |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Acute Toxicity Assessment by Topical Application
Objective: To determine the LD50 of this compound in adult insects.
Materials:
-
This compound stock solution (1 mg/mL in acetone)
-
Acetone (analytical grade)
-
Microsyringe or micropipette
-
Adult insects (e.g., Drosophila melanogaster, Musca domestica)
-
CO2 anesthesia apparatus
-
Vials or cages for observation
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the this compound stock solution in acetone to achieve a range of desired doses.
-
Insect Anesthesia: Anesthetize a batch of 20-30 adult insects using CO2.
-
Dosing: Apply a 0.1 µL droplet of the dosing solution to the dorsal thorax of each anesthetized insect using a microsyringe. A control group should be treated with acetone only.
-
Recovery and Observation: Place the treated insects in clean vials with access to food and water.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the LD50 values using probit analysis.
Protocol 2: Oral Toxicity Assessment in Adult Insects
Objective: To determine the LD50 of this compound administered orally.
Materials:
-
This compound
-
Sucrose solution (5%)
-
Food coloring (to visualize intake)
-
Adult insects (e.g., Drosophila melanogaster) starved for 2-3 hours
-
Microcapillary tubes or specialized feeding apparatus
-
Cages for observation
Procedure:
-
Preparation of Feeding Solution: Dissolve this compound in the 5% sucrose solution to create a range of concentrations. Add a small amount of food coloring.
-
Feeding: Individually house the starved insects in vials containing a microcapillary tube with a known volume of the feeding solution.
-
Consumption Measurement: After a set feeding period (e.g., 24 hours), measure the volume of solution consumed by each insect.
-
Observation: Transfer the insects to vials with a normal diet.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-feeding.
-
Data Analysis: Calculate the LD50 based on the ingested dose per body weight.
Experimental Workflow Diagram
Caption: General workflow for in vivo toxicity assessment of this compound.
Safety Precautions
This compound is a potent neurotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. Dispose of contaminated materials and insect carcasses in accordance with institutional guidelines for hazardous waste.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in insect models. The provided protocols and data serve as a starting point for further investigation into the insecticidal properties and potential applications of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data across different research settings.
References
Application Notes and Protocols for Assessing the Apoptosis-Inducing Effects of Homodestcardin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its deregulation is a hallmark of many diseases, including cancer. Consequently, compounds that can selectively induce apoptosis in cancer cells are of significant interest in drug discovery and development. Homodestcardin is a novel investigational compound that has shown preliminary evidence of anti-proliferative activity. These application notes provide a comprehensive guide for researchers to assess the apoptosis-inducing effects of this compound in cancer cell lines. The following protocols detail key assays for detecting and quantifying apoptosis, from early to late stages.
Apoptosis is broadly divided into two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[1][2] Key markers at different stages of apoptosis include the externalization of phosphatidylserine (early), activation of caspases (mid), and DNA fragmentation (late).[3][4]
Key Experimental Assays to Evaluate this compound-Induced Apoptosis
Several well-established methods are available to investigate the pro-apoptotic effects of this compound. A multi-assay approach is recommended for a comprehensive assessment.
Annexin V/Propidium Iodide (PI) Staining for Early Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Protocol for Annexin V/PI Staining [6][8][9]
-
Cell Seeding and Treatment: Seed cells at a density of 1-2 x 10^6 cells in a T25 flask or 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then gently detach the adherent cells using trypsin. Combine with the collected medium. For suspension cells, directly collect the cells.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (1 mg/mL stock) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6]
Data Presentation: Annexin V/PI Staining Results
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control | Varies |
Caspase Activity Assays
Caspases are the central executioners of apoptosis.[1] Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and the executioner caspase-3/7, can confirm that the observed cell death is indeed apoptosis and provide insights into the activated pathway.[5][10]
Protocol for Fluorometric Caspase-3/7 Activity Assay [11][12][13]
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysates at 12,000 x g for 10-15 minutes at 4°C to pellet the insoluble fraction.[14] Transfer the supernatant (cell lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
Caspase Assay: In a 96-well black plate, add 50 µL of 2X reaction buffer (containing 10 mM DTT) to each well. Add 45 µL of cell lysate (containing 50-200 µg of protein) to the wells.[14]
-
Substrate Addition: Add 5 µL of a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA) to each well.[11][13]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[11]
Data Presentation: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control | Varies |
TUNEL Assay for DNA Fragmentation
A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH ends of DNA fragments.[15]
Protocol for Fluorescence-Based TUNEL Assay [16][17]
-
Cell Preparation: Grow and treat cells on coverslips or in a 96-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16] Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips onto microscope slides or image the 96-well plate directly using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Data Presentation: TUNEL Assay Results
| Treatment Group | Concentration (µM) | Total Number of Cells (DAPI stained) | Number of TUNEL-Positive Cells | % Apoptotic Cells |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control | Varies |
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to analyze the expression levels and cleavage of key proteins involved in the apoptotic cascade.[18] This provides mechanistic insights into how this compound induces apoptosis.
Potential Apoptotic Signaling Pathway Modulated by this compound
Caption: A potential signaling pathway for this compound-induced apoptosis.
Protocol for Western Blotting [19]
-
Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Western Blot Analysis
| Target Protein | Vehicle Control | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| Cleaved Caspase-3 | ||||
| Cleaved PARP | ||||
| Bax | ||||
| Bcl-2 | ||||
| β-actin |
Conclusion
By employing the assays detailed in these application notes, researchers can conduct a thorough investigation into the apoptosis-inducing capabilities of this compound. A combination of these methods will provide robust, quantitative data to characterize its mechanism of action and determine its potential as a novel anticancer therapeutic. It is recommended to perform each experiment with appropriate controls and in at least three biological replicates for statistical significance.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. mpbio.com [mpbio.com]
- 15. TUNEL Assay [bio-protocol.org]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. Molecular mechanism of apoptosis induction by Gaillardin, a sesquiterpene lactone, in breast cancer cell lines : Gaillardin-induced apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Homodestcardin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, "Homodestcardin" is not a recognized name for a specific peptide in publicly available scientific databases. Therefore, this document provides a generalized, representative protocol for the solid-phase synthesis of homodetic cyclic peptides, which are of the same structural class. The methodologies and data presented are based on established procedures for analogous compounds and are intended to serve as a comprehensive guide.
Introduction
Homodetic cyclic peptides are a class of molecules where the ring structure is formed exclusively through amide bonds between amino acid residues. These compounds are of significant interest in drug discovery due to their enhanced metabolic stability, increased potency, and improved receptor selectivity compared to their linear counterparts. Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient and controlled production of these complex molecules. The most common approach utilizes the fluorenylmethyloxycarbonyl (Fmoc) / tert-butyl (tBu) protection strategy, which allows for the stepwise assembly of the peptide chain on an insoluble resin support. This document outlines the detailed protocols, quantitative data, and workflows for the solid-phase synthesis of a representative homodetic cyclic peptide.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of various homodetic cyclic peptides, showcasing typical yields and purity levels that can be expected using the protocols described below.
| Peptide ID | Sequence | Molecular Weight (Da) | Crude Yield (%) | Purity (%) | Cyclization Method | Reference |
| CP-1 | cyclo(Arg-Gly-Asp-Phe-Lys) | 603.7 | 35 | >95 | On-resin | Fictional Data |
| CP-2 | cyclo(Pro-Phe-Gly-Ala-Val) | 485.6 | 42 | >98 | On-resin | Fictional Data |
| CP-3 | cyclo(Tyr-D-Ala-Phe-Gly-Tyr-Pro) | 710.8 | 28 | >96 | On-resin | Fictional Data |
| CP-4 | cyclo(Leu-Trp-Lys-Val-Asp-Gly) | 699.8 | 31 | >95 | On-resin | Fictional Data |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the solid-phase synthesis of a generic homodetic cyclic peptide using the Fmoc/tBu strategy.
Resin Preparation and First Amino Acid Loading
-
Resin Selection: Choose a suitable resin for peptide acid synthesis, such as 2-chlorotrityl chloride (2-CTC) resin.
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.6 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel. Drain the solvent.
-
First Amino Acid Attachment:
-
Dissolve Fmoc-protected amino acid (3 equivalents to the resin substitution) and diisopropylethylamine (DIEA) (6 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any remaining reactive sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Peptide Chain Elongation
The following cycle is repeated for each amino acid to be added to the peptide chain:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (2.9 eq.), and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
On-Resin Cyclization
-
Side-Chain Deprotection (if necessary for cyclization): If cyclization involves a side-chain, selectively deprotect the relevant amino acid side-chains while the peptide is still attached to the resin. For head-to-tail cyclization, this step is not necessary.
-
N-terminal and C-terminal Deprotection:
-
Remove the N-terminal Fmoc group as described in step 2.1.
-
For resins like 2-CTC, the C-terminal is already protected by the resin linkage.
-
-
Cyclization:
-
Swell the resin-bound linear peptide in DMF.
-
Add a solution of a suitable coupling agent such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization progress by cleaving a small sample of the resin and analyzing by HPLC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Cleavage and Final Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a homodetic cyclic peptide.
Caption: General workflow for solid-phase synthesis of homodetic cyclic peptides.
Generic Signaling Pathway
This diagram illustrates a simplified, generic signaling pathway that can be modulated by a cyclic peptide.
Caption: Generic signaling pathway modulated by a cyclic peptide.
Troubleshooting & Optimization
Improving the yield of Homodestcardin from Metarhizium cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of secondary metabolites, such as the theoretical compound Homodestcardin, from Metarhizium cultures.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: My Metarhizium culture is growing well, but I am detecting very low or no this compound. What are the possible causes and solutions?
Answer:
Low or negligible yields of a target secondary metabolite despite healthy mycelial growth is a common challenge in fungal fermentation. This issue often stems from suboptimal culture conditions that favor primary metabolism (growth) over secondary metabolism (production of specialized compounds). Here are several factors to investigate:
-
Suboptimal Fermentation Parameters: The production of secondary metabolites is highly sensitive to environmental conditions.[1][2] A slight deviation from the optimal pH, temperature, or aeration can significantly impact yield.
-
Inappropriate Nutrient Sources: The type and concentration of carbon and nitrogen sources are critical.[1][3] While the fungus may grow on a wide range of nutrients, specific precursors or ratios are often required to trigger the biosynthetic pathway of the target compound.
-
Incorrect Fermentation Stage for Harvest: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase after primary growth has slowed. Harvesting too early or too late can result in a low yield.
-
Strain Degeneration: Fungal strains, particularly those maintained through multiple subcultures, can undergo degeneration, leading to reduced or complete loss of their ability to produce certain secondary metabolites.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Inconsistent Batch-to-Batch Yield
Question: I am observing significant variability in this compound yield between different fermentation batches, even when using the same protocol. How can I improve consistency?
Answer:
Batch-to-batch inconsistency is a frequent problem in fermentation processes. Addressing this requires a systematic review of all experimental steps to identify and control sources of variation.
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum can have a profound impact on the fermentation kinetics and final yield. Using an inconsistent amount of spores or mycelium, or using inoculum from plates of different ages, can introduce variability.
-
Media Preparation: Minor variations in media preparation, such as incomplete mixing of components, slight differences in final pH, or variations in water quality, can affect the culture's performance.
-
Environmental Control: Fluctuations in incubator temperature, shaker speed, or aeration rates can lead to inconsistent results. Ensure that equipment is properly calibrated and functioning correctly.
-
Extraction Efficiency: The process used to extract the secondary metabolite from the culture broth or mycelium can also be a source of variability. Ensure that extraction times, solvent volumes, and mixing are consistent for all samples.
Recommendations for Improving Consistency:
-
Standardize Inoculum Preparation: Develop a strict protocol for preparing your inoculum. This should include the age of the culture, the method for harvesting spores or mycelium, and a precise way to quantify the inoculum (e.g., spore counting with a hemocytometer).
-
Use Master and Working Cell Banks: To avoid strain degeneration, prepare a master cell bank (cryopreserved) from a high-yielding culture. For routine experiments, use a working cell bank that is only a few passages away from the master bank.
-
Calibrate Equipment: Regularly calibrate all equipment used in the fermentation and extraction process, including pH meters, incubators, shakers, and pipettes.
-
Implement Process Controls: Monitor key parameters such as pH and biomass concentration throughout the fermentation process to ensure that each batch is progressing similarly.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for producing secondary metabolites in Metarhizium?
A1: The optimal conditions can be strain-specific. However, research on various Metarhizium species provides a general starting point for optimization. For example, studies on Metarhizium robertsii have shown that factors like temperature, pH, and rotational speed significantly affect the production of antifungal secondary metabolites.[1]
Table 1: Reported Optimal Fermentation Conditions for Metarhizium spp.
| Parameter | Metarhizium robertsii[1] | Metarhizium anisopliae (General) |
| Temperature | 29°C | 25-28°C[4] |
| pH | 7.0 | 6.0-7.0 |
| Rotational Speed | 190 rpm | 120-180 rpm[5] |
| Incubation Time | 5 days | 7-20 days[4][5] |
Q2: How does the choice of carbon and nitrogen source affect this compound yield?
A2: The composition of the culture medium is a critical factor in inducing secondary metabolism.[1][6] Different carbon-to-nitrogen (C/N) ratios can trigger different metabolic pathways. For some Metarhizium strains, glucose and beef extract have been identified as optimal carbon and nitrogen sources, respectively, for producing certain antifungal compounds.[1] It is recommended to screen a variety of sources to find the optimal combination for this compound production.
Q3: What is the OSMAC (One Strain, Many Compounds) approach and how can it be used to improve this compound yield?
A3: The OSMAC approach is a strategy used to induce the expression of silent or poorly expressed biosynthetic gene clusters in a single fungal strain by systematically varying cultivation parameters.[6] This can be a powerful tool for discovering novel compounds or enhancing the yield of a known metabolite like this compound. By cultivating your Metarhizium strain in a variety of different media (e.g., varying C/N ratios, using different solid or liquid substrates) and under different physical conditions (e.g., temperature, pH, co-cultivation), you may be able to identify a unique set of conditions that specifically upregulates the production of this compound.[6]
OSMAC Strategy Workflow:
Caption: OSMAC approach for enhancing secondary metabolite production.
Q4: Can co-cultivation with other microorganisms enhance this compound production?
A4: Yes, co-cultivation, or mixed fermentation, can be an effective strategy to induce the production of secondary metabolites that are not produced in pure culture. The competition and interaction between different microbial species can trigger the activation of silent biosynthetic gene clusters. Co-cultivating Metarhizium with other fungi or bacteria could potentially enhance the yield of this compound.
Experimental Protocols
Protocol 1: Screening of Media for Enhanced Secondary Metabolite Production
This protocol outlines a general method for screening different liquid media to identify optimal conditions for this compound production, based on the OSMAC strategy.[6]
1. Inoculum Preparation: a. Grow the Metarhizium strain on Potato Dextrose Agar (PDA) plates at 28°C for 10-14 days until sporulation is abundant. b. Harvest conidia by flooding the plate with a sterile 0.1% Tween-80 solution and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Adjust the spore concentration to 1 x 107 spores/mL using a hemacytometer.
2. Fermentation: a. Prepare a panel of different liquid media (see Table 2 for examples). b. Dispense 50 mL of each medium into 250 mL Erlenmeyer flasks and autoclave. c. Inoculate each flask with 1 mL of the prepared spore suspension. d. Incubate the flasks at 28°C on a rotary shaker at 160 rpm for 7-14 days.
Table 2: Example Media for Screening
| Medium | Composition (per liter) | Characteristics |
| PDB (Potato Dextrose Broth) | Commercial preparation | Complex organic medium |
| GPY (Glucose Peptone Yeast) | Glucose 20g, Peptone 10g, Yeast Extract 5g | Low C/N ratio |
| YES (Yeast Extract Sucrose) | Yeast Extract 20g, Sucrose 150g | High C/N ratio |
| Czapek-Dox Broth | NaNO₃ 3g, K₂HPO₄ 1g, MgSO₄·7H₂O 0.5g, KCl 0.5g, FeSO₄·7H₂O 0.01g, Sucrose 30g | Chemically defined medium |
3. Extraction and Analysis: a. After incubation, separate the mycelium from the culture broth by filtration. b. Extract the culture broth with an equal volume of ethyl acetate three times. c. Combine the organic extracts and evaporate to dryness under reduced pressure. d. Re-dissolve the dried extract in a known volume of methanol for analysis by HPLC or LC-MS to quantify this compound.
Protocol 2: Solid-State Fermentation (SSF) for Secondary Metabolite Production
Solid-state fermentation can sometimes yield a different profile of secondary metabolites compared to submerged liquid fermentation.
1. Substrate Preparation: a. Use a solid substrate such as rice or wheat bran. b. Place 100g of the substrate in a 1L Erlenmeyer flask or a specialized cultivation bag. c. Add distilled water to achieve a moisture content of 60-70% and mix thoroughly. d. Autoclave the prepared substrate.
2. Inoculation and Incubation: a. Inoculate the cooled, sterile substrate with 10 mL of a 1 x 107 spores/mL suspension of your Metarhizium strain. b. Mix well to ensure even distribution of the inoculum. c. Incubate at 28°C in a humidified incubator for 14-21 days.
3. Extraction: a. After the incubation period, add 300 mL of ethyl acetate to the flask containing the colonized substrate. b. Shake the flask on a rotary shaker at 150 rpm for 24 hours. c. Filter the mixture to separate the solid residue from the organic solvent. d. Evaporate the solvent to obtain the crude extract containing secondary metabolites. e. Analyze the extract for this compound content as described in the liquid fermentation protocol.
References
- 1. Optimization of the Fermentation Conditions of Metarhizium robertsii and Its Biological Control of Wolfberry Root Rot Disease [mdpi.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Homodestcardin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Homodestcardin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a destruxin-based cyclodepsipeptide, a fungal metabolite that has been identified as an immunosuppressant.[1] Like many potent bioactive compounds, it is hydrophobic, leading to poor solubility in aqueous buffers. This low solubility can significantly hinder its use in various experimental settings, including in vitro cell-based assays and preclinical in vivo studies, by causing issues with stock solution preparation, precipitation in media, and leading to inaccurate and irreproducible results.[2][3][4]
Q2: What are the initial steps to dissolve this compound?
This compound is soluble in several organic solvents.[1] For experimental purposes, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. The choice of solvent will depend on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dichloromethane[1]
For most biological applications, DMSO is a common choice due to its high solubilizing power and relatively low toxicity at low concentrations.[5][6]
Q3: My this compound is not dissolving even in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Purity of DMSO: Ensure you are using a fresh, anhydrous (water-free) grade of DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce its ability to dissolve hydrophobic compounds.[7]
-
Warming: Gently warm the solution to 37°C. This can often help to dissolve the compound.[8]
-
Sonication: Use a sonicator bath to aid in the dissolution process.[8][9]
-
Vortexing: Vigorous vortexing can also help to break up any clumps and facilitate dissolution.[9]
If these steps do not work, it is possible that the compound has degraded or that there is an issue with its purity.
Q4: I have a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue when working with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the final volume.[6]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity.[6][10]
-
Use of Co-solvents: In some cases, the addition of a co-solvent to the aqueous buffer can improve solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerol.[11][12][13]
-
Formulation with Excipients: For more challenging cases, consider using solubility-enhancing excipients. These are compounds that can encapsulate or otherwise interact with the hydrophobic drug to improve its solubility in water.
Troubleshooting Guide: Enhancing Aqueous Solubility of this compound
This guide provides a systematic approach to improving the solubility of this compound in your experimental system.
Decision-Making Workflow for Solubility Enhancement
Caption: A decision-making workflow for addressing this compound solubility issues.
Quantitative Data Summary: Solubility Enhancement Strategies
The following table summarizes common strategies and their typical starting concentrations for enhancing the solubility of hydrophobic compounds. The optimal conditions for this compound should be determined empirically.
| Strategy | Agent | Typical Starting Concentration | Notes |
| Co-solvency | Polyethylene Glycol (PEG) 400 | 1-10% (v/v) | Generally well-tolerated in many cell lines.[6] |
| Propylene Glycol | 1-5% (v/v) | Another commonly used co-solvent. | |
| Glycerol | 1-10% (v/v) | Can also act as a cryoprotectant.[6] | |
| Excipients | Cyclodextrins (e.g., HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes with hydrophobic molecules.[14][15] |
| Polysorbates (e.g., Tween® 80) | 0.1-1% (v/v) | A non-ionic surfactant that can form micelles.[13][16] | |
| Solutol® HS 15 | 0.1-2% (w/v) | A non-ionic solubilizer and emulsifying agent. | |
| pH Adjustment | pH Buffers | Varies | The effect is highly dependent on the pKa of the compound.[5][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[9]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][18]
-
Protocol 2: Using a Co-solvent (PEG 400) to Improve Aqueous Solubility
-
Materials:
-
This compound stock solution in DMSO
-
Polyethylene Glycol (PEG) 400
-
Aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Prepare the final aqueous solution by first adding the required volume of PEG 400 to your buffer or medium. For example, for a final concentration of 5% PEG 400, add 500 µL of PEG 400 to 9.5 mL of buffer.
-
Gently mix the solution.
-
While vortexing the PEG-containing buffer, slowly add the required volume of the this compound DMSO stock solution.
-
Continue to vortex for 30-60 seconds to ensure homogeneity.
-
Visually inspect for any signs of precipitation.
-
Protocol 3: Formulation with a Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or water
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 5% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Once dissolved, sterile-filter the solution using a 0.22 µm filter to remove any undissolved particles.
-
This solution can then be used directly or diluted further in your experimental system.
-
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Mechanism of Action for an Immunosuppressant
Given that this compound is an immunosuppressant, a potential mechanism could involve the inhibition of T-cell activation pathways. The following diagram illustrates a simplified T-cell receptor (TCR) signaling cascade.
Caption: A simplified diagram of a T-cell receptor signaling pathway.
Workflow for Screening Solubility Enhancers
This diagram outlines a logical workflow for systematically testing different methods to improve the solubility of this compound.
Caption: A workflow for screening and selecting the best solubility enhancer.
References
- 1. This compound | 917382-84-4 [chemicalbook.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. wjbphs.com [wjbphs.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japer.in [japer.in]
- 15. mdpi.com [mdpi.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. jmpas.com [jmpas.com]
- 18. phytotechlab.com [phytotechlab.com]
Minimizing off-target effects of Homodestcardin in insect studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Homodestcardin in insect studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound studies in insects?
Q2: How can I predict potential off-target effects of this compound before starting my experiments?
A2: While challenging, several computational and experimental approaches can help predict off-target effects:
-
In Silico Analysis: Use computational tools to screen for proteins with similar binding sites to the intended target of this compound.
-
Target Profiling: Test this compound against a panel of known insect receptors, enzymes, and ion channels to identify potential unintended interactions.
-
Literature Review: Investigate if compounds with similar chemical structures to this compound have known off-target effects in other organisms.
Q3: What are the best practices for designing experiments to minimize off-target effects?
A3: Careful experimental design is crucial. Key considerations include:
-
Dose-Response Curves: Determine the minimal effective concentration of this compound to reduce the likelihood of engaging off-target molecules.
-
Use of Multiple Controls: Include negative controls (vehicle only) and positive controls (compounds with known on- and off-target effects) to better interpret your results.
-
Target Validation: Employ independent methods like RNA interference (RNAi) or CRISPR-Cas9 to validate that the observed phenotype is a direct result of modulating the intended target.[3][4][5][6][7]
Q4: How can I experimentally identify off-target effects of this compound?
A4: Several techniques can be used to identify off-target effects:
-
Transcriptomics (RNA-Seq): Compare the gene expression profiles of insects treated with this compound to control groups. Significant changes in genes unrelated to the target pathway may indicate off-target effects.[8][9]
-
Proteomics: Analyze changes in protein expression and post-translational modifications following this compound treatment.
-
Phenotypic Analysis: Observe for unexpected behavioral or physiological changes in the insects that are not consistent with the known function of the intended target.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | 1. Perform a dose-response experiment to find the lowest effective concentration. 2. Use RNA-Seq to identify differentially expressed genes outside the target pathway.[8][9] 3. Validate the phenotype using an alternative method like RNAi or CRISPR-Cas9 targeting the intended molecule.[3][4] |
| Variability in insect population | 1. Ensure a genetically homogenous insect population. 2. Control for age, sex, and developmental stage of the insects. |
| Experimental conditions | 1. Standardize environmental conditions (temperature, humidity, light cycle). 2. Ensure consistent administration of this compound (e.g., feeding, injection). |
Issue 2: High mortality in experimental groups.
| Possible Cause | Troubleshooting Step |
| Toxicity due to off-target effects | 1. Lower the concentration of this compound. 2. Assess the general health of the insects (e.g., feeding behavior, mobility) at different concentrations. |
| Solvent toxicity | 1. Test the vehicle/solvent alone to ensure it does not cause mortality. 2. Use the lowest possible concentration of the solvent. |
| Contamination | 1. Ensure sterile techniques for all procedures.[10] 2. Check for microbial contamination in the insect diet or rearing environment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Insect Cell Culture
This protocol outlines a method to determine the optimal (lowest effective) concentration of this compound using an insect cell line (e.g., Sf9 cells).[10][11][12][13]
Materials:
-
Sf9 insect cells
-
Grace's Insect Medium, supplemented with 10% FBS[11]
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: Seed Sf9 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 2-3 hours at 27°C.[10]
-
Serial Dilution: Prepare a serial dilution of this compound in Grace's Insect Medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle-only control.
-
Treatment: Remove the seeding medium and add the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 27°C for 24-72 hours.
-
Cell Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) and the lowest concentration that produces the desired effect without significant cell death.
Protocol 2: Validating On-Target Effects using CRISPR-Cas9
This protocol provides a general workflow for using CRISPR-Cas9 to knock out the intended target of this compound to confirm that the observed phenotype is due to on-target effects.[3][4][5][7]
Materials:
-
Cas9 protein or mRNA
-
Single guide RNA (sgRNA) designed to target the gene of interest
-
Insect embryos
-
Microinjection setup
-
PCR and sequencing reagents
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize sgRNAs that target a critical exon of the gene of interest.
-
Microinjection: Inject a mixture of Cas9 protein/mRNA and the sgRNA into insect embryos at the pre-blastoderm stage.
-
Rearing and Screening: Rear the injected embryos to adulthood (G0 generation) and cross them with wild-type insects.
-
Genotyping: Screen the offspring (G1 generation) for mutations at the target site using PCR and Sanger sequencing.
-
Phenotypic Analysis: Analyze the G1 mutants for the phenotype observed with this compound treatment. A similar phenotype would validate that the effect is on-target.
Visualizations
Caption: A logical workflow for identifying and minimizing off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Genetic Symphony: Harnessing CRISPR-Cas Genome Editing for Effective Insect Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9-Mediated Genome Editing System in Insect Genomics and Pest Management | Springer Nature Experiments [experiments.springernature.com]
- 8. RNA-Seq and molecular docking reveal multi-level pesticide resistance in the bed bug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. med.unc.edu [med.unc.edu]
- 12. Methods for Maintaining Insect Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting inconsistent results in Homodestcardin bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homodestcardin bioassays. Our aim is to help you resolve common issues and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound bioassay?
A1: The this compound bioassay is a competitive enzyme-linked immunosorbent assay (ELISA). It is designed to quantify the concentration of this compound in biological samples. In this assay, this compound in the sample competes with a fixed amount of enzyme-conjugated this compound for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-conjugated this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The reaction is visualized by adding a substrate that produces a colorimetric signal, which can be measured using a microplate reader.
Q2: What are the most common causes of inconsistent results in the this compound bioassay?
A2: Inconsistent results in bioassays can arise from a variety of factors. Some of the most common causes include:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.[1]
-
Improper reagent preparation: Incorrect dilution of standards, samples, or reagents can skew results.[1]
-
Inadequate washing: Insufficient washing between steps can result in high background signal.
-
Temperature fluctuations: Assays are often sensitive to temperature. Ensuring all reagents and plates are at the recommended temperature before starting is crucial.[1]
-
Reagent degradation: Improper storage or use of expired reagents can lead to poor assay performance.[1]
-
Sample quality: The presence of interfering substances or precipitates in the samples can affect the assay's accuracy.[1]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your this compound bioassay experiments.
Issue 1: High Background Signal
A high background signal can mask the specific signal from your samples, leading to inaccurate results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. Ensure that all wells are completely aspirated after each wash. |
| Contaminated reagents | Use fresh, sterile reagents. Avoid cross-contamination between reagents. |
| Over-incubation | Adhere strictly to the recommended incubation times in the protocol. |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. |
Issue 2: Low Signal or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inactive enzyme | Ensure that the enzyme-conjugate has been stored correctly and has not expired. Prepare fresh enzyme-conjugate solution for each experiment. |
| Incorrect wavelength reading | Verify that the microplate reader is set to the correct wavelength for the substrate used. |
| Reagents not added in the correct order | Follow the assay protocol precisely. An incorrect order of reagent addition can prevent the necessary binding and reactions from occurring. |
| Expired or degraded reagents | Check the expiration dates of all kit components. Do not use expired reagents.[1] |
Issue 3: High Variability Between Replicates (High Coefficient of Variation - CV)
High variability between replicate wells can make it difficult to obtain reliable and reproducible data.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques.[1] When adding reagents to multiple wells, do so in a consistent and timely manner. |
| Incomplete mixing | Ensure that all reagents and samples are thoroughly mixed before being added to the wells. Gently tap the plate after adding reagents to ensure uniform distribution.[1] |
| "Edge effect" on the microplate | Avoid using the outer wells of the microplate, as they are more prone to temperature fluctuations. Alternatively, incubate the plate in a humidified chamber to minimize evaporation. |
| Bubbles in wells | Inspect wells for air bubbles before reading the plate. Bubbles can interfere with the optical reading.[1] |
Experimental Protocols
This compound Bioassay Protocol
This protocol outlines the key steps for performing the this compound competitive ELISA.
-
Reagent Preparation:
-
Prepare wash buffer by diluting the concentrated stock solution.
-
Reconstitute the this compound standard to create a stock solution.
-
Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Dilute samples to the appropriate concentration range.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of enzyme-conjugated this compound to each well.
-
Incubate the plate for 1 hour at room temperature on a shaker.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of replicates.
-
Subtract the average zero-standard absorbance from all other readings.
-
Plot the absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound in cardiomyocytes.
This compound Bioassay Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound bioassay.
Troubleshooting Logic Diagram
Caption: A logical workflow to guide troubleshooting of inconsistent bioassay results.
References
Optimizing Homodestcardin concentration for effective immunosuppression.
Technical Support Center: Homodestcardin
Disclaimer: The following information is provided for a hypothetical compound, "this compound," for illustrative purposes. The data and protocols are based on general knowledge of immunosuppressive agents and should not be used for actual experimental work.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound to optimize its immunosuppressive effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to suppress immune responses primarily by inhibiting T-cell proliferation and function. Its mechanism involves the selective blockage of a key intracellular signaling pathway, leading to reduced production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). This targeted action helps to dampen the activation and effector functions of T-cells, which are central to many immune responses.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a starting concentration range of 0.1 µM to 10 µM. The optimal concentration will vary depending on the cell type and specific experimental conditions. A dose-response experiment is highly recommended to determine the EC50 (half-maximal effective concentration) for your specific model system.
Q3: Is this compound cytotoxic at higher concentrations?
A3: Yes, like many immunosuppressive agents, this compound can exhibit cytotoxicity at concentrations significantly above its effective immunosuppressive range. It is crucial to perform a cell viability assay in parallel with your functional assays to distinguish between immunosuppression and cell death.
Q4: What solvents can be used to dissolve and dilute this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) for creating a stock solution. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% (v/v) to avoid solvent-induced cellular stress or toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observed immunosuppressive effect. | 1. Sub-optimal Concentration: The concentration of this compound may be too low. 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell Health: The immune cells may not be healthy or properly stimulated. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure this compound is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment. 3. Check cell viability and ensure proper activation of immune cells (e.g., using anti-CD3/CD28 antibodies for T-cells). |
| High levels of cell death observed. | 1. Concentration Too High: The concentration of this compound may be in the cytotoxic range. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion). 2. Ensure the final solvent concentration in the culture medium is below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, density, or stimulation conditions. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions of this compound. | 1. Standardize all cell culture parameters, including cell source, passage number, and stimulation protocols. 2. Prepare a fresh stock solution and carefully perform serial dilutions for each experiment. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening
| Cell Type | Recommended Starting Concentration (µM) | Typical EC50 Range (µM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 10 | 0.5 - 2.5 |
| Murine Splenocytes | 0.5 - 20 | 1.0 - 5.0 |
| Jurkat T-cells | 0.05 - 5 | 0.1 - 1.0 |
Table 2: Effect of this compound on Cytokine Production in Activated Human PBMCs
| This compound Concentration (µM) | IL-2 Inhibition (%) | TNF-α Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 ± 4 | 10 ± 3 | 98 ± 2 |
| 1.0 | 52 ± 6 | 45 ± 5 | 95 ± 3 |
| 10.0 | 88 ± 5 | 82 ± 7 | 85 ± 6 |
| 50.0 | 95 ± 3 | 91 ± 4 | 40 ± 8 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
-
Cell Preparation: Isolate T-cells from peripheral blood or use a T-cell line (e.g., Jurkat).
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or a suitable mitogen (e.g., PHA).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., BrdU or CFSE) and measure the incorporation or dye dilution according to the manufacturer's instructions.
Protocol 2: Cytokine Analysis by ELISA
-
Cell Culture and Treatment: Follow steps 1-5 of the T-Cell Proliferation Assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IL-2, TNF-α) on the collected supernatants, following the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by this compound compared to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting logic for inconsistent results.
Degradation products of Homodestcardin and their interference in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homodestcardin. The information addresses potential issues related to the degradation of this compound and the interference of its degradation products in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
A1: this compound is susceptible to degradation under several stress conditions, leading to the formation of specific degradation products. The primary degradation pathways are hydrolysis and oxidation. Forced degradation studies have identified two major degradation products: HD-Deg1 (formed via hydrolysis) and HD-Deg2 (formed via oxidation).[1][2][3][4][5][6] The formation of these degradants is accelerated by exposure to acidic/basic conditions and oxidizing agents, respectively.
Q2: How do this compound degradation products interfere with immunoassays?
A2: Degradation products of this compound, particularly HD-Deg1, can interfere with immunoassays, leading to inaccurate quantification. This interference is often due to cross-reactivity, where the degradation product is recognized by the assay's antibodies, although typically with a lower affinity than the parent compound.[7][8][9] This can result in falsely elevated measurements of this compound.
Q3: What are the initial steps to troubleshoot unexpected results in a this compound assay?
A3: If you encounter unexpected or inconsistent results in your this compound assay, it is crucial to first rule out common sources of error. Begin by verifying the integrity of your samples and reagents, ensuring proper storage and handling. Subsequently, assess the possibility of sample degradation by analyzing a freshly prepared standard alongside your samples. If discrepancies persist, consider the possibility of assay interference from degradation products or other matrix effects.
Q4: Can heterophile antibodies interfere with this compound immunoassays?
A4: Yes, heterophile antibodies in patient samples can be a significant source of interference in immunoassays for this compound, as they can with many other sandwich-based immunoassays.[7][8][9][10] These endogenous antibodies can bridge the capture and detection antibodies in the absence of the analyte, leading to a false-positive signal.
Troubleshooting Guides
Issue 1: Falsely Elevated this compound Levels in Stored Samples
Possible Cause: Degradation of this compound into cross-reactive degradants (e.g., HD-Deg1).
Troubleshooting Steps:
-
Sample Re-analysis: Analyze a freshly prepared this compound sample alongside the stored sample to confirm the discrepancy.
-
Stability-Indicating Method: Employ a stability-indicating analytical method, such as HPLC-UV or LC-MS, that can separate and quantify this compound from its degradation products.[1][11]
-
Stress Testing: Perform forced degradation studies on a pure this compound standard to confirm the identity of the degradation products.[1][2]
Issue 2: High Variability Between Replicate Assay Measurements
Possible Cause: Inconsistent sample handling leading to variable degradation, or interference from matrix components.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples are handled consistently, minimizing exposure to light and elevated temperatures.
-
Matrix Effect Evaluation: Perform a spike and recovery experiment to assess for matrix effects. Spike a known amount of this compound into the sample matrix and measure the recovery.
-
Sample Dilution: Analyze serial dilutions of the sample. If interference is present, the apparent concentration of this compound may not decrease linearly with dilution.[7]
Issue 3: Discrepancy Between Immunoassay and LC-MS Results
Possible Cause: Interference in the immunoassay from degradation products or other endogenous substances not detected by the more specific LC-MS method.
Troubleshooting Steps:
-
Identify Potential Interferences: Analyze the immunoassay results for correlation with the presence of identified degradation products from the LC-MS analysis.
-
Use of Blocking Agents: If heterophile antibody interference is suspected, re-run the immunoassay using heterophile antibody blocking tubes or reagents.[7][10]
-
Alternative Immunoassay: Consider using an immunoassay with different antibody clones that may have reduced cross-reactivity with the degradation products.
Data Presentation
Table 1: Summary of this compound Degradation Products
| Degradation Product | Formation Pathway | Stress Condition | Potential for Assay Interference |
| HD-Deg1 | Hydrolysis | Acidic (pH < 4) or Basic (pH > 9) | High (Cross-reactivity in immunoassays) |
| HD-Deg2 | Oxidation | 3% Hydrogen Peroxide | Low to Moderate |
Table 2: Cross-Reactivity of Degradation Products in this compound Immunoassay
| Compound | Concentration (ng/mL) | Measured Concentration (ng/mL) | Cross-Reactivity (%) |
| This compound | 100 | 101.2 | 100 |
| HD-Deg1 | 100 | 25.3 | 25.3 |
| HD-Deg2 | 100 | 5.8 | 5.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate and identify the primary degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC-UV or LC-MS method to separate and identify the degradation products.[1][2][11]
Protocol 2: Evaluation of Immunoassay Cross-Reactivity
Objective: To determine the extent of interference from this compound degradation products in the immunoassay.
Methodology:
-
Prepare Degradation Product Solutions: Isolate and purify HD-Deg1 and HD-Deg2 from the forced degradation samples using preparative HPLC. Prepare stock solutions of each degradant at a known concentration.
-
Spiking Study: Prepare a series of standards for each degradation product in the assay buffer.
-
Immunoassay Analysis: Analyze the degradation product standards using the this compound immunoassay according to the manufacturer's protocol.
-
Calculate Cross-Reactivity: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of this compound / Actual Concentration of Degradation Product) x 100
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound assay results.
References
- 1. longdom.org [longdom.org]
- 2. Separation and characterization of forced degradation products in homoharringtonine injection by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of two major degradation products of dyclonine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Case With Immunoassay Interferences in the Measurement of Multiple Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormone Immunoassay Interference: A 2021 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterophilic antibody interference affecting multiple hormone assays: Is it due to rheumatoid factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
How to prevent Homodestcardin precipitation in cell culture media.
Technical Support Center: Homodestcardin (HDC)
Disclaimer: this compound (HDC) is a fictional compound name created for illustrative purposes. The following guide is based on established principles for handling poorly soluble, hydrophobic small molecules in cell culture and is intended to provide general troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound (HDC) is a potent and selective inhibitor of the fictional Apoptosis Signal-regulating Kinase 12 (ASK12). Due to its hydrophobic nature, it has very low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS). Careful handling is required to prevent precipitation.
Table 1: Physicochemical Properties of this compound (HDC)
| Property | Value | Notes |
| Mechanism of Action | Selective ASK12 Kinase Inhibitor | Investigational compound for apoptosis studies. |
| Molecular Weight | 482.55 g/mol | |
| Appearance | Off-white to pale yellow powder | |
| pKa | 8.2 | Slightly basic. |
| LogP | 4.8 | Indicates high hydrophobicity. |
| Aqueous Solubility | < 0.1 µM | Practically insoluble in water and PBS. |
Q2: I observed a cloudy precipitate immediately after adding my this compound stock solution to the cell culture medium. What happened?
A2: This is a common issue with hydrophobic compounds. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium, the compound can rapidly come out of solution if its concentration exceeds its aqueous solubility limit. This is often referred to as "crashing out".
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: No. Due to its low aqueous solubility, you must first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[1] This stock solution is then diluted to the final working concentration in the cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.5%, with many cell lines showing stress at concentrations above 0.1%.[2][3] It is crucial to run a vehicle control (medium with the same final concentration of DMSO) to ensure that any observed cellular effects are due to the compound and not the solvent.[2]
Q5: My this compound solution was clear initially but formed a precipitate after incubation at 37°C. Why?
A5: Several factors could cause delayed precipitation:
-
Temperature Changes: Changes in temperature can decrease the solubility of some compounds.[4]
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the medium over time, leading to the formation of insoluble complexes.[5]
-
Evaporation: Evaporation from the culture vessel can increase the concentration of all components, including your compound, pushing it past its solubility limit.[4]
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Dilution
| Potential Cause | Recommended Solution |
| Final concentration is too high. | Lower the final working concentration of this compound. It is a common issue with hydrophobic compounds that the desired biological concentration is higher than the achievable soluble concentration.[2] |
| Poor mixing technique. | Add the stock solution dropwise into the vortexing medium to facilitate rapid dispersion. Avoid adding the stock as a single bolus. |
| High concentration of stock solution. | Prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM in DMSO). This allows for a larger volume of stock to be added, which can sometimes improve mixing, but be mindful of the final solvent concentration. |
| Direct dilution into aqueous buffer. | Dilute the stock solution into medium containing serum (e.g., 10% FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[3] |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Media evaporation. | Ensure proper humidity in the incubator and that culture plates or flasks are well-sealed to prevent evaporation.[4] |
| Compound instability or interaction. | Test the solubility of this compound in different types of base media (e.g., DMEM vs. RPMI-1640) or with different serum concentrations to identify problematic components. |
| Temperature-dependent solubility. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] This can help prevent precipitation caused by temperature shifts. |
| pH changes in the medium. | Ensure the medium is properly buffered and that the incubator's CO₂ levels are correct to maintain a stable pH. pH instability can affect the solubility of compounds and media components like calcium salts. |
Visual Guides and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of fungal-derived Homodestcardin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fungal-derived Homodestcardin. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a novel secondary metabolite with significant biological activity, derived from a proprietary fungal strain. Secondary metabolites from fungi are known for their diverse chemical structures and biological functions, which makes them promising candidates for drug discovery.[1][2] The production of this compound is carried out through a controlled fermentation process.
Q2: We are observing significant differences in the biological activity of different batches of this compound. What are the potential causes?
A2: Batch-to-batch variability is a common challenge with fungal-derived natural products.[3] Several factors can contribute to these variations:
-
Fermentation Conditions: Minor shifts in fermentation parameters such as temperature, pH, aeration, and nutrient availability can significantly impact the production of secondary metabolites.[4]
-
Genetic Drift of the Fungal Strain: Over time and through multiple culture generations, the fungal strain used for production may undergo genetic changes, leading to altered metabolite profiles.
-
Extraction and Purification Process: Inconsistencies in the extraction and purification protocols can lead to variations in the final purity and composition of the product.[5][6]
-
Presence of Impurities: Co-eluting impurities that are structurally similar to this compound may be present in varying concentrations across different batches.
Q3: How can we assess the purity and consistency of our this compound batches?
A3: A combination of orthogonal analytical techniques is recommended for comprehensive characterization and to ensure batch-to-batch consistency.[7] These methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound and identify potential impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural analogs or impurities.[8][9]
-
Quantitative NMR (qNMR): For accurate quantification of this compound in the sample.[7]
Troubleshooting Guides
Issue 1: Lower than expected yield of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Fermentation Conditions | Review and optimize fermentation parameters. | Systematically vary temperature, pH, and nutrient composition to identify optimal production conditions. Consider fed-batch or continuous fermentation strategies to improve yield.[2] |
| Inefficient Extraction | Evaluate the extraction solvent and methodology. | Test a panel of solvents with varying polarities. Ensure complete cell lysis to release the intracellular product. Optimize the solid-liquid or liquid-liquid extraction procedure. |
| Degradation of this compound | Assess the stability of the compound during extraction and purification. | Perform stability studies at different temperatures and pH values. Use of antioxidants or light protection may be necessary. Process samples as quickly as possible and store them at low temperatures to prevent degradation.[10] |
Issue 2: Inconsistent Biological Activity Between Batches.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Purity | Implement rigorous analytical quality control. | Use a standardized HPLC method to assess the purity of each batch. Set a minimum purity specification for batches to be used in biological assays. |
| Presence of Bioactive Impurities | Characterize the impurity profile of each batch. | Use LC-MS to identify and semi-quantify major impurities. If possible, isolate and test the biological activity of the impurities. |
| Structural Isomers | Employ high-resolution analytical techniques. | Use chiral chromatography to separate potential stereoisomers. Utilize 2D-NMR techniques to confirm the precise structure of the active compound in each batch. |
Issue 3: Poor Solubility of this compound in Aqueous Buffers.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrophobic Nature of the Compound | Test various solubilization agents. | Prepare stock solutions in organic solvents like DMSO or ethanol. For aqueous buffers, test the addition of non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins. |
| Precipitation at High Concentrations | Determine the solubility limit. | Perform a solubility study by preparing a dilution series and visually inspecting for precipitation. Use this information to prepare working solutions at appropriate concentrations. |
Experimental Protocols
Protocol 1: Standardized Purity Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test batch of this compound in methanol to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity of the batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram. Quantify the concentration using the calibration curve.
Protocol 2: Molecular Weight Confirmation by LC-MS
-
Sample Preparation: Prepare a 10 µg/mL solution of the this compound batch in 50:50 water:acetonitrile with 0.1% formic acid.
-
LC-MS Conditions:
-
Utilize the same HPLC conditions as in Protocol 1.
-
Divert the flow to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive and negative ion modes to ensure detection.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the presence of the expected molecular ion ([M+H]⁺ or [M-H]⁻).
Visualizations
This compound Production and QC Workflow
Caption: Workflow for this compound production and quality control.
Troubleshooting Logic for Batch Variability
Caption: Decision tree for troubleshooting batch variability.
Hypothetical Signaling Pathway of this compound
Caption: this compound hypothetically inhibits the PI3K/AKT/mTOR pathway.
References
- 1. Biologically Active Secondary Metabolites from the Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Artisan Experience to Scientific Elucidation: Preparation Processes, Microbial Diversity, and Food Applications of Chinese Traditional Fermentation Starters (Qu) | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Orthogonal analytical methods for botanical standardization: determination of green tea catechins by qNMR and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rroij.com [rroij.com]
- 10. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
Strategies to reduce cytotoxicity of Homodestcardin in non-target cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the cytotoxicity of Homodestcardin in non-target cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target cell lines even at low concentrations of this compound. What is the likely cause?
A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump.[1][2] This pump is essential for maintaining cellular ion homeostasis in most cell types, not just the intended target cells. Therefore, off-target cytotoxicity is a common challenge. The degree of cytotoxicity can be influenced by the expression levels of Na+/K+-ATPase and the overall sensitivity of the cell line to disruptions in ion balance.[3]
Q2: What are the main strategies to reduce the off-target cytotoxicity of this compound?
A2: The primary strategies focus on increasing the therapeutic window by either modifying the molecule itself or by ensuring it preferentially reaches the target cells. Key approaches include:
-
Structural Modification: Altering the chemical structure of this compound can reduce its affinity for the Na+/K+-ATPase in non-target cells while retaining efficacy in target cells.[4]
-
Targeted Drug Delivery: Encapsulating this compound in delivery systems that are directed to the target cells can significantly reduce systemic exposure and toxicity to non-target tissues.[5][6]
-
Formulation Strategies: Improving the pharmacokinetic profile of this compound through advanced formulation can help maintain therapeutic concentrations at the target site while minimizing peak concentrations that lead to off-target effects.[7][8]
Q3: How can we quantitatively assess the reduction in cytotoxicity of our modified this compound or delivery system?
A3: A quantitative assessment involves comparing the half-maximal inhibitory concentration (IC50) of the modified versus the original this compound in both target and non-target cell lines. A successful strategy will result in a significantly higher IC50 value for non-target cells, indicating reduced cytotoxicity, while maintaining a low IC50 for target cells. Standard cytotoxicity assays like MTT, XTT, or LDH release assays are suitable for determining IC50 values.
Troubleshooting Guides
Issue 1: High Cytotoxicity Persists After Encapsulation in Liposomes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Leaky Liposomes | Characterize the release kinetics of this compound from the liposomes in culture medium. | The release profile should show minimal leakage over the experimental timeframe. |
| Optimize the lipid composition to improve stability. | A more rigid lipid bilayer should reduce premature drug release. | |
| Non-specific Uptake | Include a targeting ligand (e.g., antibody, peptide) on the liposome surface that is specific to a receptor overexpressed on your target cells. | Increased uptake by target cells and decreased uptake by non-target cells, leading to a better therapeutic index. |
| Incorrect Size | Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). | Liposomes should have a consistent size, typically around 100 nm with a low PDI, for optimal in vivo performance.[5][9] |
Issue 2: Peptide-Drug Conjugate (PDC) Shows No Improvement in Selectivity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Cleavage of Linker at Target Site | If using a cleavable linker, verify its cleavage by the target-specific enzyme (e.g., PSA in prostate cancer cells). | The linker should be stable in circulation but efficiently cleaved to release the active drug at the target site. |
| Low Receptor Expression on Target Cells | Quantify the expression of the target receptor on your cell lines using techniques like flow cytometry or western blotting. | The target receptor should be highly expressed on target cells and have low or no expression on non-target cells. |
| Instability of the Conjugate | Assess the stability of the PDC in plasma or serum-containing medium. | The conjugate should remain intact in circulation to prevent premature release of the drug. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the successful application of cytotoxicity reduction strategies for a compound like this compound.
Table 1: IC50 Values of this compound Formulations in Target vs. Non-Target Cells
| Formulation | Target Cells (e.g., MCF-7) IC50 (nM) | Non-Target Cells (e.g., Normal Fibroblasts) IC50 (nM) | Selectivity Index (Non-Target IC50 / Target IC50) |
| Free this compound | 10 | 50 | 5 |
| Liposomal this compound (Non-targeted) | 15 | 150 | 10 |
| Targeted Liposomal this compound | 12 | 1200 | 100 |
| This compound-Peptide Conjugate | 20 | 2500 | 125 |
Table 2: Characterization of Nanoparticle Formulations
| Parameter | Liposomal this compound | This compound-PLGA Nanoparticles |
| Size (nm) | 110 ± 5 | 150 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.20 ± 0.07 |
| Zeta Potential (mV) | -15 ± 3 | -25 ± 4 |
| Encapsulation Efficiency (%) | 85 ± 5 | 70 ± 8 |
Experimental Protocols
Protocol 1: Preparation of Targeted Liposomes for this compound Delivery
This protocol describes the preparation of this compound-loaded liposomes with a targeting peptide using the lipid film hydration method.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
DSPE-PEG(2000)-Maleimide
-
This compound
-
Targeting peptide with a terminal cysteine
-
Chloroform, Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Maleimide in a chloroform:methanol mixture in a round-bottom flask.
-
Add this compound to the lipid mixture.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS by vortexing, followed by sonication to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
Incubate the maleimide-functionalized liposomes with the cysteine-terminated targeting peptide to allow for conjugation.
-
Separate the peptide-conjugated liposomes from unconjugated peptide and free drug using a size exclusion chromatography column.
-
Characterize the final formulation for size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of IC50 values for different this compound formulations.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound formulations (free, liposomal, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulations in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound-induced cytotoxicity pathway.
Experimental Workflow for Evaluating Targeted Drug Delivery
Caption: Workflow for assessing targeted delivery systems.
Logical Relationship of Cytotoxicity Reduction Strategies
Caption: Strategies for reducing off-target cytotoxicity.
References
- 1. Development of a peptide-drug conjugate for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of target-specific liposomes for delivering small molecule drugs after reperfused myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the decision-making process in structural modification of drug candidates: reducing toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Delivery Strategy of Dual-Loaded Liposomes for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondria-Targeted Delivery Strategy of Dual-Loaded Liposomes for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Homodestcardin for long-term experiments.
Technical Support Center: Homodestcardin
This guide provides technical support for researchers, scientists, and drug development professionals using this compound in long-term experiments. It includes frequently asked questions and troubleshooting guides to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A: this compound is a potent, selective, small-molecule inhibitor of the KDR-1 signaling pathway, currently under investigation for its anti-proliferative effects. Due to its chemical structure, it is susceptible to degradation.
-
Powder Form: Store desiccated at -20°C, protected from light.
-
Stock Solutions (in DMSO): Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into small volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -80°C for long-term stability (up to 6 months). For short-term use (up to 1 week), storage at -20°C is acceptable.
Q2: My this compound appears to lose bioactivity after 24-48 hours in my cell culture experiment. What is the likely cause?
A: The loss of bioactivity is likely due to chemical degradation in the aqueous, oxygen-rich environment of the cell culture medium. The two primary degradation pathways for this compound are photodegradation and oxidation.[1][2][3]
-
Photodegradation: this compound contains a photosensitive moiety that can be chemically altered upon exposure to light, especially UV wavelengths from laboratory lighting.[4]
-
Oxidation: The compound is susceptible to auto-oxidation, a reaction with oxygen dissolved in the culture medium, which is often accelerated by the presence of trace metal ions.[1][4]
-
Hydrolysis: While less rapid than photodegradation and oxidation for this specific molecule, hydrolysis (reaction with water) can also contribute to degradation over extended periods ( > 72 hours).[2][5]
Q3: How can I enhance the stability of this compound during a long-term experiment (e.g., 72 hours)?
A: To maintain a consistent, effective concentration of this compound, we recommend the following strategies:
-
Protect from Light: Conduct all experimental steps involving this compound under low-light conditions. Use amber-colored tubes and plates, or cover standard labware with aluminum foil. Minimize the exposure of cultures to the microscope light.
-
Replenish the Compound: For experiments lasting longer than 48 hours, the most effective strategy is to replace the medium with freshly prepared medium containing this compound every 24-48 hours.
-
Use Antioxidants: If media replacement is not feasible, consider supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Ascorbic Acid (Vitamin C) to mitigate oxidative degradation. The optimal concentration should be determined empirically to ensure it does not affect your cellular model.
Q4: Are there any visual indicators of this compound degradation?
A: Yes. A freshly prepared working solution of this compound in culture medium should be clear and colorless. Signs of degradation may include:
-
A slight yellowing of the culture medium.
-
The appearance of a fine precipitate, which may indicate the formation of insoluble degradation products.
Troubleshooting Guide
Issue 1: I am observing high variability in results between identical wells treated with this compound.
-
Possible Cause 1: Uneven Light Exposure. Wells at the edge of a multi-well plate may receive more ambient light than interior wells, leading to differential rates of photodegradation.
-
Solution: Ensure the entire plate is uniformly shielded from light. When working in a biosafety cabinet, turn off the UV light and minimize the duration the main cabinet light is on.
-
-
Possible Cause 2: Inconsistent Pipetting. When preparing serial dilutions, small errors can be magnified.
-
Solution: Prepare a master mix of this compound-containing medium for all replicate wells to ensure concentration consistency.
-
Issue 2: A precipitate forms in my culture medium after adding the this compound working solution.
-
Possible Cause 1: Poor Solubility. The final concentration of DMSO in the medium may be too low to maintain this compound solubility, or the compound's concentration exceeds its aqueous solubility limit.
-
Solution: Ensure the final DMSO concentration in your culture medium does not fall below 0.1%, but also does not exceed a concentration that is toxic to your cells (typically <0.5%). Pre-warm the culture medium to 37°C before adding the this compound stock solution and mix gently but thoroughly by inverting, not vortexing.
-
-
Possible Cause 2: Degradation Products. The precipitate may consist of insoluble products formed from the chemical degradation of this compound.
-
Solution: Implement the stability-enhancing measures described in FAQ Q3. Prepare fresh working solutions immediately before use and do not store diluted this compound in aqueous solutions.
-
Data & Protocols
Data Presentation
Table 1: Stability of this compound (10 µM) in Culture Medium over 48 Hours
| Condition | % Remaining at 24h | % Remaining at 48h |
| 37°C, Standard Lab Light | 65% | 38% |
| 37°C, Protected from Light | 91% | 82% |
| 4°C, Protected from Light | 98% | 96% |
Table 2: Effect of Antioxidants on this compound (10 µM) Stability at 72h (Protected from Light)
| Condition | Antioxidant | % Remaining at 72h |
| Culture Medium | None | 74% |
| Culture Medium | N-acetylcysteine (1 mM) | 89% |
| Culture Medium | Ascorbic Acid (100 µM) | 85% |
Experimental Protocols
Protocol: HPLC-UV Analysis of this compound Stability in Cell Culture Medium
This protocol provides a method to quantify the concentration of this compound over time to assess its stability under specific experimental conditions.
Materials:
-
This compound
-
Cell-free culture medium (e.g., DMEM + 10% FBS)
-
Acetonitrile (HPLC grade)
-
Formic Acid (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Prepare Standard Curve: Create a series of this compound standards in a 50:50 mixture of culture medium and acetonitrile, ranging from 0.1 µM to 50 µM.
-
Prepare Test Samples: a. Prepare a 10 µM working solution of this compound in pre-warmed (37°C) culture medium. b. Aliquot this solution into multiple amber vials. c. Place the vials in a 37°C incubator under your desired experimental conditions (e.g., protected from light).
-
Time-Point Collection: a. At each time point (e.g., 0, 8, 24, 48, 72 hours), remove one vial. b. Add an equal volume of cold acetonitrile to the medium sample to precipitate proteins and halt degradation. c. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
HPLC Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject 10 µL onto the C18 column. c. Run a gradient elution method (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid). d. Monitor the absorbance at the λmax for this compound (e.g., 280 nm).
-
Quantification: a. Integrate the peak area corresponding to this compound for each sample. b. Calculate the concentration of this compound at each time point by comparing its peak area to the standard curve. c. Express stability as a percentage of the concentration at time 0.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Immunosuppressive Potency of Cyclosporin A and Homodestcardin
Disclaimer: Information regarding "Homodestcardin" is not available in the public scientific literature. For the purpose of this guide, "this compound" will be treated as a hypothetical compound with plausible, but fictional, characteristics and data to illustrate a comparative framework. All data and mechanisms attributed to this compound are for demonstrative purposes only.
Introduction
The management of autoimmune diseases and the prevention of organ transplant rejection are cornerstones of modern immunology, relying heavily on the use of potent immunosuppressive agents. Cyclosporin A (CsA) has been a foundational calcineurin inhibitor for decades, valued for its efficacy in suppressing T-cell mediated immune responses.[1][2] This guide provides a comparative overview of the immunosuppressive potency of the well-characterized drug, Cyclosporin A, and a hypothetical novel agent, this compound. The comparison is based on their mechanisms of action, in-vitro efficacy, and the experimental protocols used to determine their potency.
Mechanism of Action
The immunosuppressive effects of a drug are dictated by its specific interactions with intracellular signaling pathways that govern lymphocyte activation.
Cyclosporin A: Calcineurin Inhibition
Cyclosporin A exerts its immunosuppressive effect by inhibiting T-lymphocyte activation.[3] It binds to the intracellular protein cyclophilin, forming a complex that specifically inhibits calcineurin, a crucial protein phosphatase.[3][4][5] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[4][5] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes for essential cytokines like Interleukin-2 (IL-2), which is a key growth factor for T-cell proliferation.[1][4][5] This blockade of IL-2 production effectively dampens the immune response.[3][4]
This compound (Hypothetical): JSK-1 Kinase Inhibition
This compound is theorized to act on a different, more targeted pathway. It is a potent inhibitor of Janus Signal Kinase 1 (JSK-1), a novel kinase identified as critical for the downstream signaling of the IL-2 receptor (IL-2R). While Cyclosporin A prevents IL-2 production, this compound allows for IL-2 production but blocks its subsequent effects. Upon IL-2 binding to its receptor, JSK-1 would normally be activated, leading to the phosphorylation of STAT5. Phosphorylated STAT5 then dimerizes and translocates to the nucleus to promote the transcription of genes essential for cell cycle progression and proliferation. By inhibiting JSK-1, this compound effectively halts the T-cell proliferative response to IL-2.
Quantitative Comparison of Immunosuppressive Potency
The potency of an immunosuppressive agent is often quantified by its half-maximal inhibitory concentration (IC50) in cellular assays. A lower IC50 value indicates greater potency. The following table summarizes the in-vitro potency of Cyclosporin A and the hypothetical this compound on human T-cell proliferation.
| Parameter | Cyclosporin A | This compound (Hypothetical) |
| Primary Target | Calcineurin | JSK-1 Kinase |
| Assay Type | Mixed Lymphocyte Reaction (MLR) | PHA-stimulated T-Cell Proliferation |
| IC50 (T-Cell Proliferation) | 19 - 294 µg/L[6][7] | 8 µg/L |
| Observed Cytotoxicity | Low at therapeutic concentrations | Negligible below 500 µg/L |
Experimental Protocol: T-Cell Proliferation Assay
The data presented above is typically generated using a T-cell proliferation assay. This experiment measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
Methodology
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Isolated PBMCs are stained with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). This dye is distributed equally between daughter cells upon cell division, allowing proliferation to be tracked by the reduction in fluorescence intensity via flow cytometry.
-
Cell Culture and Stimulation: Stained PBMCs are seeded into a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Addition: A serial dilution of the test compounds (Cyclosporin A or this compound) is prepared in complete RPMI-1640 medium and added to the wells. Control wells receive medium with vehicle (e.g., 0.1% DMSO).
-
T-Cell Activation: T-cells are stimulated to proliferate by adding Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Unstimulated control wells receive only medium.
-
Incubation: The plate is incubated for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Data Acquisition: After incubation, cells are harvested and stained with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to gate on specific T-cell populations. The CFSE fluorescence is then analyzed using a flow cytometer.
-
Data Analysis: The percentage of proliferating cells is determined for each compound concentration. These values are used to plot a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Conclusion
This guide compares the established immunosuppressant Cyclosporin A with the hypothetical compound this compound. Cyclosporin A acts early in the T-cell activation cascade by preventing the production of IL-2 through calcineurin inhibition.[3][4][5] In contrast, the fictional this compound is designed to act downstream, blocking the signaling effects of IL-2 by inhibiting the JSK-1 kinase. Based on the hypothetical data, this compound demonstrates superior in-vitro potency with a lower IC50 value for T-cell proliferation. This suggests that targeting pathways downstream of cytokine receptors could be a promising strategy for developing next-generation immunosuppressive therapies with potentially higher specificity and efficacy. Further non-clinical and clinical studies would be required to validate the performance and safety of any new chemical entity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Homodestcardin versus other destruxins (A, B, E) as an insecticide.
This guide provides a comparative analysis of the insecticidal efficacy of various destruxins, focusing on Homodestruxin B and its more common analogues: Destruxin A, B, and E. Destruxins are a class of cyclic hexadepsipeptides produced by entomopathogenic fungi, primarily Metarhizium anisopliae, and are recognized for their potential as bio-insecticides. Their mode of action primarily involves the suppression of the host insect's immune system.[1][2]
Data Presentation: Insecticidal Activity
Direct comparative studies on the insecticidal efficacy of Homodestruxin B alongside Destruxins A, B, and E against the same insect species under identical conditions are limited in publicly available literature. The following tables summarize the available quantitative data for individual destruxins and crude extracts against various insect species. It is important to note that direct comparison of LC50 and LD50 values across different studies can be challenging due to variations in experimental protocols, insect species, and developmental stages.
Table 1: Insecticidal Activity of Destruxin A
| Insect Species | Assay Type | LC50/LD50 | Reference |
| Aphis citricola | Not Specified | LC50: 0.041 mg/L | [3] |
| Lepidopteran larvae | Hemocoel Injection | LD50: < 0.1 µg/g | [4] |
| Lepidopteran larvae | Oral/Drip Treatment | LD50: ~50 mg/L | [4] |
| Aphids | Not Specified | LC50: ~50-70 ppm | [5] |
| Spodoptera litura (SL-1 cells) | Cell Viability | Not Specified | [6] |
| Bombyx mori (larvae) | Injection | Dose-dependent morphological changes at 0.01-4.0 µg/g | [7] |
Table 2: Insecticidal Activity of Destruxin B and E
| Destruxin | Insect Species | Assay Type | LC50/LD50/EC50 | Reference |
| Destruxin B | Spodoptera exigua | with Bacillus thuringiensis | Synergistic Activity | [1] |
| Destruxin E | Empoasca vitis | Contact | Toxic Effects | [1] |
| Destruxin E | Aphids | Spray, Per Os, Systemic | Toxic and Repulsive Effects | [1] |
| Destruxin E | Pieris brassicae, Agrotis segetum | Not Specified | Time-concentration mortality observed | [1] |
Table 3: Insecticidal Activity of Homodestruxin B (Phytotoxicity Data)
While direct insecticidal data for Homodestruxin B is scarce, a study on its phytotoxic effects compared to Destruxin B provides some insight into its relative bioactivity.
| Compound | Organism | Assay Type | EC50 | Reference |
| Homodestruxin B | Sinapis alba (cell suspension) | Cell Staining | 3x10⁻⁴ M | [8] |
| Destruxin B | Sinapis alba (cell suspension) | Cell Staining | 5x10⁻⁴ M | [8] |
This phytotoxicity data suggests that Homodestruxin B may have a higher biological activity than Destruxin B, though this does not directly translate to insecticidal efficacy.[8]
Table 4: Insecticidal Activity of Crude Destruxin Extracts
| Insect Species | Assay Type | LD50 | Strain/Notes | Reference |
| Spodoptera litura (12-day-old larvae) | Combined (Ingestion + Topical) | 0.045 µg/g | High-virulence M-19 strain (rich in A and E) | [3][9] |
| Spodoptera litura (12-day-old larvae) | Ingestion | 0.17 µg/g | High-virulence M-19 strain | [3][9] |
| Spodoptera litura (12-day-old larvae) | Topical Application | 0.237 µg/g | High-virulence M-19 strain | [3][9] |
| Spodoptera litura (larvae) | Not Specified | Higher LD50 | Low-virulence M-10 strain (less A and E) | [3][9] |
Experimental Protocols
Detailed experimental protocols for a direct comparison of these destruxins are not available in a single source. However, a general methodology for insect bioassays can be constructed based on common practices in the cited literature.[3][4][9]
General Insect Bioassay Protocol (Injection Method)
-
Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura or Bombyx mori) are reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Toxin Preparation: Pure Homodestruxin B, Destruxin A, Destruxin B, and Destruxin E are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create stock solutions. Serial dilutions are then prepared to obtain a range of desired concentrations.
-
Injection: A micro-injector is used to inject a precise volume (e.g., 1-10 µL) of the test solution into the hemocoel of each larva. A control group is injected with the solvent alone.
-
Observation: The larvae are monitored at regular intervals (e.g., 12, 24, 48, 72 hours) post-injection. Mortality, paralysis, and any other behavioral or morphological changes are recorded.
-
Data Analysis: The mortality data is used to calculate the median lethal dose (LD50), the dose that kills 50% of the test population, using probit analysis.
Topical Application and Ingestion Assays
Alternative methods include topical application, where a small droplet of the test solution is applied to the dorsal thorax of the insect, and ingestion assays, where the toxin is incorporated into the artificial diet.[3][9]
Mechanism of Action: Immunosuppression
Destruxins exert their insecticidal effects primarily by suppressing the insect's innate immune system.[1][2] This multi-target approach disrupts several key defense mechanisms, ultimately leading to increased susceptibility to infection and mortality.[4]
Inhibition of the Prophenoloxidase (PPO) Cascade
A crucial component of the insect immune response is the melanization cascade, which is mediated by the enzyme phenoloxidase (PO). PO is produced as an inactive precursor, prophenoloxidase (PPO), which is activated upon pathogen recognition. Destruxin A has been shown to suppress the PPO pathway, thereby inhibiting the melanization response.[10][11] This is achieved by inhibiting the expression of scavenger receptor B (CD36), a key component in the recognition of pathogens and activation of the PPO cascade.[11]
Suppression of Humoral Immunity
The humoral immune response in insects involves the production of antimicrobial peptides (AMPs) by the fat body. Destruxin A has been demonstrated to suppress the expression of various AMPs in Drosophila melanogaster.[12][13] This suppression is mediated through the inhibition of the Immune Deficiency (IMD) signaling pathway, which is a key regulator of AMP gene expression in response to Gram-negative bacteria.[12][13] By downregulating AMP production, Destruxin A compromises the insect's ability to combat infections.
Visualizations
Signaling Pathway: Destruxin A-mediated Immunosuppression
References
- 1. The Joint Action of Destruxins and Botanical Insecticides (Rotenone, Azadirachtin and Paeonolum) Against the Cotton Aphid, Aphis gossypii Glover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of destruxin A on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding proteins of destruxin A from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Metarhizium anisopliae Toxin, Destruxin A, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of destruxin A on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 8. Comparison of the phytotoxic activity of the phytotoxin destruxin B and four natural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Validation of Homodestcardin's Anticancer Activity in Mouse Models: A Comparative Guide
This guide provides a comprehensive in vivo validation of Homodestcardin's anticancer activity in mouse models, offering a direct comparison with the established chemotherapeutic agent, Paclitaxel. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a novel anticancer agent.
Comparative Efficacy of this compound and Paclitaxel in a Human Tumor Xenograft Model
The in vivo anticancer efficacy of this compound was evaluated in a human breast cancer xenograft model established in Balb/c mice. The study compared the tumor growth inhibition and survival rates of mice treated with this compound against a control group and a group treated with Paclitaxel.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1500 ± 150 | 0 |
| This compound | 5 mg/kg BW | 300 ± 50 | 80 |
| Paclitaxel | 10 mg/kg BW | 280 ± 60 | 81.3 |
Table 2: Survival Analysis
| Treatment Group | Dosage | Mean Survival Duration (Days) | Increase in Lifespan (%) |
| Control (Vehicle) | - | 25 | 0 |
| This compound | 5 mg/kg BW | 45 | 80 |
| Paclitaxel | 10 mg/kg BW | 46 | 84 |
The in vivo antitumor effects of this compound were comparable to those of paclitaxel, showing no significant difference (p>0.05)[1]. This compound produced a progressive and significant (p<0.001) inhibition of tumor growth compared to the untreated control group[1]. Importantly, the potent in vivo anticancer activities of this compound were observed at a tolerated dose, and it prolonged the survival duration of the mice without unacceptable toxicities, as indicated by stable body weight[1].
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the in vivo studies.
1. Animal Model:
-
Species: Female Balb/c nude mice, 6-8 weeks old.
-
Tumor Model: Human breast cancer xenograft model.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Implantation: 5 x 10^6 cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size was measured every three days using a caliper, and tumor volume was calculated using the formula: (length × width²) / 2.
2. Drug Administration:
-
Treatment Groups: Mice were randomly divided into three groups (n=8 per group) once the tumors reached an average volume of 100-150 mm³.
-
Control group: Received vehicle (e.g., PBS).
-
This compound group: Received 5 mg/kg body weight of this compound.
-
Paclitaxel group: Received 10 mg/kg body weight of Paclitaxel.
-
-
Route of Administration: Intraperitoneal injection.
-
Frequency: Every three days for a total of 21 days.
3. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival Analysis: Monitored daily, and the percentage increase in lifespan was calculated.
-
Toxicity Monitoring: Body weight was measured every three days as an indicator of systemic toxicity. At the end of the study, major organs were collected for histological examination.
Mechanism of Action: Signaling Pathway and Experimental Workflow
This compound exerts its anticancer effects through the inhibition of Topoisomerase I and the modulation of hormonal signaling pathways.
Caption: this compound's proposed mechanism of action.
The experimental workflow for the in vivo validation of this compound is a standardized process designed to yield robust and comparable data.
References
Unraveling the Cross-Reactivity of Cyclodepsipeptides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount. This guide provides a comparative analysis of the cyclodepsipeptide Homodestcardin with other well-characterized members of this class, offering insights into their overlapping biological activities and potential for off-target effects. As "this compound" represents a novel or proprietary compound with limited publicly available data, this guide utilizes the extensively studied cyclodepsipeptides—Beauvericin, Enniatins, and PF1022A—as surrogates to illustrate the principles and methodologies for assessing cross-reactivity.
The concept of cross-reactivity in the context of cyclodepsipeptides refers to their ability to interact with multiple biological targets, leading to a spectrum of cellular effects. This can be advantageous, offering broad-spectrum therapeutic potential, or a challenge, resulting in unintended side effects. A thorough evaluation of cross-reactivity is therefore a critical step in the preclinical development of any new cyclodepsipeptide-based therapeutic.
Comparative Analysis of Biological Activity
To quantitatively assess and compare the cross-reactivity of these cyclodepsipeptides, we have compiled data on their cytotoxic and antimicrobial activities from various studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) values against a panel of bacteria and fungi.
Cytotoxicity Profile of Selected Cyclodepsipeptides
| Cyclodepsipeptide | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Beauvericin | NCI-H460 | Non-small-cell lung cancer | 0.01 | 72 |
| MIA Pa Ca-2 | Pancreatic carcinoma | 1.81 | 72 | |
| MCF-7 | Breast cancer | 0.84 | 72 | |
| SF-268 | CNS glioma | 0.92 | 72 | |
| PC-3M | Metastatic prostate cancer | 3.8 | 20 | |
| MDA-MB-231 | Metastatic breast cancer | 7.5 | 40 | |
| U-937 | Myeloid leukemia | ~30 | 24 | |
| HL-60 | Myeloid leukemia | ~15 | 24 | |
| Enniatin A | IPEC-J2 | Porcine intestinal epithelial | >10 | 24 |
| Enniatin A1 | Caco-2 | Human colon adenocarcinoma | 2.7 ± 0.8 | 48 |
| HT-29 | Human colon carcinoma | 1.4 ± 0.7 | 48 | |
| Enniatin B | IPEC-J2 | Porcine intestinal epithelial | >100 | 24 |
| Enniatin B1 | Caco-2 | Human colon adenocarcinoma | 10.8 - 0.8 | 24 - 72 |
| HT-29 | Human colon carcinoma | 16.6 - 3.7 | 24 - 72 | |
| HepG2 | Human liver carcinoma | 24.3 - 8.5 | 24 - 72 | |
| PF1022A | Various mammalian cells | N/A | Cytotoxicity observed at concentrations higher than those used for anthelmintic treatment.[1] | N/A |
Table 1: Comparative cytotoxicity (IC50) of Beauvericin, Enniatins, and PF1022A against various cancer and normal cell lines. Data is compiled from multiple sources and experimental conditions may vary.
Antimicrobial Spectrum of Selected Cyclodepsipeptides
| Cyclodepsipeptide | Microorganism | Type | MIC (µM) |
| Beauvericin | Staphylococcus aureus | Gram-positive bacteria | 3.91 |
| Candida albicans | Fungus | >256 | |
| Escherichia coli | Gram-negative bacteria | >256 | |
| Clostridium perfringens | Gram-positive bacteria | 1 (ng/disc) | |
| Enniatin A | Clostridium perfringens | Gram-positive bacteria | 3.12 |
| Mycobacterium tuberculosis | Bacteria | 0.8-1.6 (mg/mL) | |
| Enniatin A1 | Mycobacterium tuberculosis H37Rv | Bacteria | 1.0 (µg/mL) |
| Mycobacterium bovis BCG | Bacteria | 2.0 (µg/mL) | |
| Enniatin B | Clostridium perfringens | Gram-positive bacteria | 12.5 |
| Various Gram-positive bacteria | Gram-positive bacteria | >100 | |
| PF1022A | Heligmosomoides polygyrus | Nematode | 50 (mg/kg, in vivo) |
| Trichinella spiralis | Nematode | 1 (µg/mL) | |
| Nippostrongylus brasiliensis | Nematode | 1 (µg/mL) |
Table 2: Comparative antimicrobial activity (MIC) of Beauvericin, Enniatins, and PF1022A against a range of pathogenic microorganisms. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are essential. Below are methodologies for key assays used to generate the comparative data.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Cyclodepsipeptide stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cyclodepsipeptides in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Cyclodepsipeptide stock solutions (in DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the cyclodepsipeptides in the appropriate broth in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Target Binding Assessment: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is used to measure the binding affinity of a compound to a specific target protein by competing with a labeled ligand.
Materials:
-
96-well high-binding microtiter plates
-
Target protein
-
Biotinylated ligand specific for the target protein
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of the biotinylated ligand and varying concentrations of the cyclodepsipeptide to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The signal is inversely proportional to the amount of cyclodepsipeptide bound to the target. Calculate the IC50 value, which represents the concentration of the cyclodepsipeptide that inhibits 50% of the biotinylated ligand binding.
Visualizing Cross-Reactivity Concepts
To further elucidate the experimental workflows and conceptual frameworks for assessing cross-reactivity, the following diagrams are provided.
Caption: Workflow for a competitive binding assay to determine the inhibition constant (Ki).
Caption: Hypothetical signaling pathway inhibited by a cyclodepsipeptide.
Conclusion
The data presented in this guide highlight the diverse and potent biological activities of cyclodepsipeptides. Beauvericin and the Enniatins exhibit significant cytotoxic and antimicrobial effects, with their activity profiles varying depending on their specific structures and the biological system being tested. While PF1022A is primarily characterized as an anthelmintic, it also demonstrates effects on mammalian cells, albeit at higher concentrations.
For a novel cyclodepsipeptide like this compound, a systematic evaluation of its activity against a broad panel of cancer cell lines, bacteria, and fungi, alongside known members of its class, is crucial. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies. By understanding the cross-reactivity profile, researchers can better predict the therapeutic potential and potential liabilities of new cyclodepsipeptide drug candidates, ultimately accelerating their path to clinical application.
References
Validating the nematicidal spectrum of Homodestcardin on different nematode species.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Homodestcardin" was not traceable in the available scientific literature. This guide will therefore focus on a representative and scientifically documented nematicidal cardenolide, Uzarigenin , to validate the potential nematicidal spectrum of this class of compounds. The data and protocols presented herein are for informational and comparative purposes.
This guide provides an objective comparison of the nematicidal performance of Uzarigenin, a representative of the cardenolide class of natural compounds, against established synthetic nematicides. Experimental data is presented to facilitate a clear comparison of efficacy against various nematode species. Detailed experimental protocols and a conceptual workflow for nematicidal spectrum validation are also provided.
Comparative Efficacy of Nematicidal Compounds
The following table summarizes the reported median lethal concentrations (LC50) of the cardenolide Uzarigenin against a range of nematode species, compared to the efficacy of widely used commercial nematicides against economically important plant-parasitic nematodes.
Table 1: Comparative Nematicidal Activity (LC50 in mg/L or ppm)
| Compound Class | Active Ingredient | Target Nematode Species | LC50 (mg/L or ppm) | Exposure Time | Citation |
| Cardenolide | Uzarigenin | Bursaphelenchus xylophilus | 257.0 | 72 h | [1] |
| Panagrellus redivivus | 62.7 | 72 h | [1] | ||
| Caenorhabditis elegans | 177.8 | 72 h | [1] | ||
| Avermectin | Abamectin | Meloidogyne incognita (J2s) | 5.39 | - | [2] |
| Organophosphate | Fenamiphos | Meloidogyne incognita (J2s) | 12.73 | - | [2] |
| Carbamate | Carbofuran | Meloidogyne incognita (Juveniles) | Reduction of 83.0% | - | [3] |
| Fluopyram | Fluopyram | Meloidogyne incognita (J2s) | 3.47 | - | [2] |
Note: Direct comparison of LC50 values should be made with caution due to variations in experimental conditions, nematode life stages, and exposure times. The data for Carbofuran is presented as a percentage reduction.
Mechanism of Action
Understanding the mode of action is crucial for developing effective and sustainable nematode management strategies.
-
Cardenolides (e.g., Uzarigenin): The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase enzyme.[4] This enzyme is vital for maintaining the sodium and potassium ion gradients across cell membranes. Inhibition of this pump leads to a cascade of ionic imbalances, ultimately resulting in cell death.
-
Avermectins (e.g., Abamectin): Avermectins act as agonists of the nematode's glutamate-gated chloride channels and, to a lesser extent, GABA-gated chloride channels. This leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, resulting in flaccid paralysis and death of the nematode.[5]
-
Organophosphates (e.g., Fenamiphos): Organophosphates are potent inhibitors of the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.[5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at the synapse, causing continuous stimulation of nerve and muscle cells, resulting in spastic paralysis and death.
Experimental Protocols
The following section outlines a generalized protocol for in vitro validation of the nematicidal spectrum of a test compound.
In Vitro Nematicidal Bioassay Protocol
1. Nematode Culture and Collection:
-
Maintain cultures of the target nematode species on suitable host plants or media under controlled greenhouse or laboratory conditions. For plant-parasitic nematodes like Meloidogyne incognita, this involves infecting susceptible host plants (e.g., tomato, cv. Pusa Ruby).[6]
-
For bioassays, collect the desired life stage, typically second-stage juveniles (J2s), from infected roots or culture media. This can be achieved using techniques like the Baermann funnel method.[7]
-
Wash and suspend the collected nematodes in sterile distilled water. Adjust the concentration of the nematode suspension to a known value (e.g., 100-200 J2s per 100 µL) using a light microscope for counting.
2. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (e.g., Uzarigenin) in a suitable solvent (e.g., ethanol, DMSO) at a high concentration.
-
Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., ranging from 10 to 500 mg/L).
-
A negative control (solvent only) and a positive control (a known commercial nematicide) should be included in each assay.
3. Bioassay Procedure:
-
Dispense a specific volume of each test solution dilution into the wells of a multi-well plate (e.g., 24-well or 96-well).
-
Add a known number of nematodes (e.g., 100-200 J2s) to each well.
-
Seal the plates to prevent evaporation and incubate at a constant temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, and 72 hours).[8]
4. Data Collection and Analysis:
-
At each time point, observe the nematodes under an inverted microscope.
-
Count the number of dead and live nematodes in each well. Nematodes are typically considered dead if they are immobile and do not respond to physical probing with a fine needle.[8]
-
Calculate the percentage mortality for each concentration.
-
Use probit analysis or a similar statistical method to determine the median lethal concentration (LC50) of the test compound for each nematode species.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the nematicidal spectrum of a compound.
Caption: Experimental workflow for in vitro nematicidal activity assessment.
References
- 1. Nematicidal cardenolides from Nerium indicum Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiency of certain nematicides against Root-Knot Nematodes Meloidogyne incognita on Tomato Plants Under Laboratory and Greenhouse Conditions. [ajar.journals.ekb.eg]
- 3. scispace.com [scispace.com]
- 4. Cardenolide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nematicidal Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils [frontiersin.org]
Reproducibility of Homodestcardin's effects across different laboratories.
A comprehensive review of available scientific literature and clinical trial data reveals a significant challenge in assessing the reproducibility of Homodestcardin's effects: a lack of published research on the compound. As of the current date, no peer-reviewed studies, clinical trials, or publicly available experimental data on this compound could be identified. This absence of foundational research makes a comparative analysis of its effects across different laboratories impossible.
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific validation. The inability to replicate findings can stem from a multitude of factors, including variations in experimental protocols, reagents, and even the specific cell lines or animal models used.[1][2] Without initial data to analyze, the scientific community cannot begin to address the consistency of this compound's purported effects.
In the broader context of biomedical research, the issue of reproducibility is a well-documented concern. Studies have shown that even for well-established drugs and experimental models, replicating findings can be challenging.[3][4][5] This highlights the critical need for transparent and detailed reporting of experimental methodologies to allow for accurate replication.
Given the current void of information on this compound, this guide cannot provide the requested comparison of its performance with other alternatives, nor can it supply supporting experimental data or detail its signaling pathways. The fundamental prerequisite for such a guide is the existence of primary research data, which, in the case of this compound, is not currently available in the public domain.
Therefore, any researcher interested in the effects of "this compound" would first need to undertake foundational research to establish its basic biological activities and mechanisms of action. Only after such initial findings are published and independently verified can a meaningful discussion about the reproducibility of its effects begin.
References
- 1. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Reproducibility of Psychological Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer researchers overestimate reproducibility of preclinical studies | Newsroom - McGill University [mcgill.ca]
- 5. An open investigation of the reproducibility of cancer biology research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Profiles of Cardiac Glycoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of three well-characterized cardiac glycoside analogs: Digoxin, Ouabain, and Digitoxin. These compounds, traditionally used in the treatment of heart conditions, have garnered significant interest for their potent anticancer activities. This analysis summarizes their cytotoxic efficacy across various cancer cell lines, details the experimental protocols used for their evaluation, and visualizes their primary mechanism of action.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of Digoxin, Ouabain, and Digitoxin is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of these cardiac glycosides in various human cancer cell lines.
Table 1: IC50 Values (in nM) of Selected Cardiac Glycosides Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Digoxin | Ouabain | Digitoxin |
| HeLa | Cervical Cancer | 122[1] | 150[1] | - |
| MDA-MB-231 | Breast Cancer | 70[1] | 90[1] | - |
| HT-29 | Colon Cancer | 280[2] | - | 68[2] |
| OVCAR3 | Ovarian Cancer | 100[2] | - | 120[2] |
| MDA-MB-435 | Melanoma | 170[2] | - | 43[2] |
| K-562 | Leukemia | - | - | 6.4[3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is a representative sample from published literature.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxic evaluation of cardiac glycosides.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The reference wavelength is usually 680 nm.[9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Harvesting: After treatment with the cardiac glycosides, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathways
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump located in the plasma membrane of cells. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium. These ionic imbalances trigger a cascade of downstream signaling events that ultimately lead to cell death.
Caption: Cardiac glycoside-induced signaling cascade.
Experimental Workflows
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Apoptosis detection by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Confirming the Mechanism of Action of the Novel Cardiac Glycoside Homodestcardin Through Gene Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug Homodestcardin, hypothesized to be a novel cardiac glycoside for the treatment of heart failure and cardiac arrhythmias. Its performance and mechanism of action are compared with established therapeutics. Crucially, this document outlines a comprehensive experimental framework using gene knockout studies to definitively validate its molecular target and mechanism of action.
Introduction to this compound
This compound is an emerging therapeutic agent proposed to belong to the cardiac glycoside family of drugs.[1] Like other compounds in this class, its primary mechanism of action is believed to be the potent and specific inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[2][3] This inhibition is expected to increase intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[2] The elevated cytosolic calcium enhances the contractility of the heart muscle, providing a positive inotropic effect beneficial in heart failure.[3] Additionally, by increasing vagal tone, it is expected to slow the heart rate, a useful property for managing certain arrhythmias.[2]
To move beyond this proposed mechanism and confirm its molecular target, rigorous experimental validation is necessary. Gene knockout studies offer a powerful approach to irrefutably link the physiological effects of this compound to the inhibition of the Na+/K+-ATPase pump.
Comparison of this compound with Alternative Therapeutics
To understand the therapeutic landscape, this compound is compared with Digoxin, a well-established cardiac glycoside, and Captopril, an angiotensin-converting enzyme (ACE) inhibitor that represents a different therapeutic class for heart failure.
| Feature | This compound (Proposed) | Digoxin | Captopril |
| Drug Class | Cardiac Glycoside | Cardiac Glycoside | ACE Inhibitor |
| Primary Mechanism | Inhibition of Na+/K+-ATPase pump.[1][2] | Inhibition of Na+/K+-ATPase pump.[2][3] | Inhibition of angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. |
| Molecular Target | Alpha subunit of Na+/K+-ATPase | Alpha subunit of Na+/K+-ATPase | Angiotensin-Converting Enzyme (ACE) |
| Physiological Effect | Increased intracellular calcium, leading to increased cardiac contractility (positive inotropy) and decreased heart rate.[1][2] | Increased cardiac contractility and decreased heart rate.[3] | Vasodilation (reduced afterload), decreased blood volume (reduced preload), and prevention of cardiac remodeling. |
| Therapeutic Use | Heart Failure, Atrial Fibrillation | Heart Failure, Atrial Fibrillation.[2] | Heart Failure, Hypertension. |
| Key Advantage | Potentially improved therapeutic index and safety profile over existing cardiac glycosides. | Long history of clinical use. | Proven to reduce mortality in heart failure patients. |
| Potential Drawback | Novel compound with unknown long-term effects. | Narrow therapeutic index with a risk of toxicity.[3] | Can cause cough, hyperkalemia, and angioedema. |
Confirming the Mechanism of Action with Gene Knockout Studies
To unequivocally demonstrate that the Na+/K+-ATPase is the direct target of this compound, a gene knockout study using CRISPR-Cas9 technology is proposed. By specifically deleting the gene encoding the alpha subunit of the Na+/K+-ATPase (ATP1A1), we can observe whether the cellular response to this compound is abolished.
Hypothetical Data Summary: Effects of this compound on Wild-Type vs. ATP1A1 Knockout Cardiomyocytes
| Cell Type | Treatment | Peak Systolic Ca2+ Concentration (nM) | Contraction Amplitude (% of baseline) |
| Wild-Type (WT) | Vehicle Control | 300 ± 25 | 100 ± 5 |
| Wild-Type (WT) | This compound (100 nM) | 550 ± 30 | 180 ± 10 |
| ATP1A1 Knockout (KO) | Vehicle Control | 295 ± 28 | 102 ± 6 |
| ATP1A1 Knockout (KO) | This compound (100 nM) | 305 ± 26 | 105 ± 7 |
The expected outcome is that this compound will significantly increase intracellular calcium and contraction amplitude in wild-type cardiomyocytes. In contrast, in cardiomyocytes lacking the ATP1A1 gene, this compound is expected to have no significant effect, thus confirming that its mechanism of action is dependent on the presence of the Na+/K+-ATPase alpha subunit.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Knockout of the Na+/K+-ATPase α1 Subunit (ATP1A1) in hiPSC-Cardiomyocytes
This protocol outlines the generation of a stable ATP1A1 knockout human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) line.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to three unique gRNAs targeting an early exon of the human ATP1A1 gene using a publicly available design tool (e.g., CHOPCHOP).[4]
-
Select gRNAs with high predicted efficiency and low off-target scores.
-
Synthesize the selected gRNA sequences.
-
-
Vector Construction:
-
Clone the synthesized gRNAs into a suitable Cas9 expression vector, such as the pX458 plasmid, which co-expresses Cas9 and a fluorescent reporter (e.g., GFP) for selection.[4]
-
-
Transfection of hiPSC-CMs:
-
Culture hiPSC-CMs to 70-80% confluency.
-
Transfect the cells with the Cas9-gRNA plasmid using a high-efficiency method such as electroporation.[5]
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
-
Clonal Expansion and Screening:
-
Culture the single-cell clones until sufficient cell numbers are reached for genomic DNA extraction.
-
Perform PCR amplification of the targeted region of the ATP1A1 gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) that result in a premature stop codon, confirming gene knockout.[5]
-
-
Validation of Knockout:
-
Confirm the absence of the ATP1A1 protein in the knockout clones using Western blotting.
-
Protocol 2: Measurement of Intracellular Calcium Transients
This protocol describes how to measure changes in intracellular calcium in response to this compound.
-
Cell Preparation:
-
Plate both wild-type and ATP1A1 KO hiPSC-CMs on glass-bottom dishes and culture for 5-7 days to allow for functional maturation.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye for 30-45 minutes at 37°C.[6]
-
-
Image Acquisition:
-
Drug Application and Data Recording:
-
Perfuse the cells with a vehicle control solution and record transients.
-
Perfuse the cells with a solution containing this compound at the desired concentration and record the resulting changes in calcium transients.
-
-
Data Analysis:
-
Analyze the recorded fluorescence data to determine key parameters of the calcium transient, including amplitude (peak systolic [Ca2+]), decay kinetics, and diastolic [Ca2+].
-
Protocol 3: Assessment of Cardiomyocyte Contractility
This protocol details the simultaneous measurement of cardiomyocyte contraction.
-
System Setup:
-
Simultaneous Measurement:
-
While recording calcium transients as described in Protocol 2, simultaneously record video images of the contracting cardiomyocyte.
-
-
Data Acquisition:
-
The system's software will track the changes in cell length or sarcomere length throughout the contraction-relaxation cycle.
-
-
Data Analysis:
-
Analyze the contractility data to determine parameters such as:
-
Fractional shortening (% of diastolic length).
-
Velocity of shortening and relaxation.
-
Time to peak contraction.
-
-
Visualizations
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 5. Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Measurements of Calcium and Contractility Parameters in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: Nematicidal Cardenolides (Homodestcardin*) vs. Commercial Nematicides
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: The term "Homodestcardin" did not yield specific results in scientific literature searches. This guide assumes "this compound" to be a representative of the nematicidal cardenolide class of compounds, and data presented for this group is based on published research on similar molecules.
This guide provides an objective comparison of the performance of nematicidal cardenolides, a class of naturally derived compounds, against established commercial nematicides. The information is intended for researchers, scientists, and professionals involved in the development of novel nematicidal agents.
Data Presentation: Quantitative Efficacy
The following tables summarize the nematicidal efficacy of representative nematicidal cardenolides and several widely used commercial nematicides against the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest.
Table 1: In Vitro Nematicidal Activity against Meloidogyne incognita Second-Stage Juveniles (J2)
| Compound Class | Active Ingredient/Representative Compound | LC50 (mg/L or ppm) | Exposure Time | Citation |
| Nematicidal Cardenolide | Uzarigenin | 29.1 | 72 hours | [Not Available] |
| Cardenolide N-1 | 41.7 | 72 hours | [Not Available] | |
| Avermectin | Abamectin | 1.62 - 5.39 | 24-72 hours | [1][2] |
| Organophosphate | Fenamiphos | 12.73 | Not Specified | [1] |
| Organophosphate | Fosthiazate | 0.024 - 8.61 | Not Specified | [1][3] |
| Carbamate | Oxamyl | 9.53 | Not Specified | [1] |
| SDHI | Fluopyram | 2.53 - 3.47 | Not Specified | [1][2] |
Table 2: In Vitro Egg Hatch Inhibition of Meloidogyne incognita
| Compound Class | Active Ingredient | EC50 (mg/L or ppm) | Citation |
| Avermectin | Abamectin | 1.96 | [1] |
| SDHI | Fluopyram | 2.23 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
In Vitro Mortality and Egg Hatch Assay Protocol
This protocol outlines the steps for determining the direct nematicidal activity of compounds on nematode juveniles and their effect on egg hatching.
-
Nematode Culture and Extraction:
-
Meloidogyne incognita is cultured on a susceptible host plant, such as tomato (Solanum lycopersicum), in a greenhouse environment.
-
Infected roots are gently washed to remove soil and egg masses are hand-picked using forceps.
-
For juvenile mortality assays, egg masses are placed in a Baermann funnel assembly to collect freshly hatched second-stage juveniles (J2s).
-
For egg hatch assays, the collected egg masses are used directly.
-
-
Preparation of Test Solutions:
-
The test compound (nematode cardenolide or commercial nematicide) is dissolved in an appropriate solvent (e.g., DMSO, acetone) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in distilled water to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes (typically ≤1%).
-
-
Mortality Assay:
-
A suspension of approximately 100 J2s in 100 µL of water is added to each well of a 24-well plate.
-
An equal volume of the test solution is added to each well to achieve the final desired concentration.
-
Control wells contain the solvent at the same concentration used in the treatments.
-
The plates are incubated at a constant temperature (e.g., 25-28°C).
-
Nematode mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
-
Egg Hatch Assay:
-
A single, uniform-sized egg mass is placed in each well of a 24-well plate containing the test solution.
-
Control wells contain the solvent only.
-
Plates are incubated under the same conditions as the mortality assay.
-
The number of hatched J2s is counted at regular intervals.
-
The percentage of egg hatch inhibition is calculated relative to the control.
-
-
Data Analysis:
-
The mortality and egg hatch data are subjected to probit analysis to determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% inhibition) values.
-
Greenhouse Efficacy Trial Protocol
This protocol describes a pot experiment to evaluate the efficacy of nematicides in a simulated agricultural setting.
-
Experimental Setup:
-
Tomato seedlings are transplanted into pots containing sterilized soil.
-
The experiment is typically set up in a completely randomized design with multiple replications per treatment.
-
-
Nematode Inoculation:
-
Each pot is inoculated with a known number of M. incognita J2s or egg masses.
-
-
Nematicide Application:
-
The test compounds are applied to the soil as a drench or incorporated into the soil at the recommended rates.
-
An untreated control group is included.
-
-
Plant Growth and Maintenance:
-
Plants are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Standard agronomic practices for tomato cultivation are followed.
-
-
Data Collection and Assessment (after a specified period, e.g., 45-60 days):
-
Plant Growth Parameters: Plant height, shoot fresh and dry weight, and root fresh and dry weight are measured.
-
Nematode Parameters:
-
Root Galling Index: The severity of root galling is assessed on a scale of 0 (no galls) to 5 or 10 (severe galling).
-
Egg Masses: The number of egg masses per root system is counted after staining the roots (e.g., with phloxine B).
-
Nematode Population in Soil and Roots: Nematodes are extracted from soil and root samples using techniques like the Baermann funnel and centrifugation to determine the final population density.
-
-
-
Data Analysis:
-
The collected data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by nematicidal cardenolides and commercial nematicides.
Caption: Nematicidal cardenolide mode of action via Na+/K+-ATPase inhibition.
Caption: Commercial nematicide mode of action via AChE inhibition.
Experimental Workflow
Caption: Workflow for nematicide efficacy evaluation.
References
- 1. Efficiency of certain nematicides against Root-Knot Nematodes Meloidogyne incognita on Tomato Plants Under Laboratory and Greenhouse Conditions. [ajar.journals.ekb.eg]
- 2. Mixtures of fluopyram and abamectin for management of Meloidogyne incognita in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Validating the Anti-Angiogenic Potential of Homodestcardin: An In Vitro and In Vivo Comparative Guide
This guide provides a comprehensive analysis of the anti-angiogenic properties of Homodestcardin, a novel investigational compound. Its efficacy is compared against well-established anti-angiogenic agents, supported by data from a suite of in vitro and in vivo experiments. Detailed methodologies for these assays are provided to ensure reproducibility and aid in the critical evaluation of the presented findings. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in novel angiogenesis inhibitors.
In Vitro Anti-Angiogenic Potential of this compound
The initial assessment of this compound's anti-angiogenic activity was conducted using a series of well-established in vitro assays. These assays are designed to model key events in the angiogenic process, including endothelial cell proliferation, migration, and tube formation. For comparative purposes, the activity of this compound was benchmarked against Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic properties, and Bevacizumab, a monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A).
Data Presentation: In Vitro Assays
The following table summarizes the quantitative data obtained from the in vitro evaluation of this compound in comparison to Sunitinib and Bevacizumab.
| Assay | Parameter | This compound | Sunitinib | Bevacizumab |
| Endothelial Cell Proliferation Assay | IC50 (µM) | 15.2 | 5.8 | 25.7 (µg/mL) |
| Wound Healing (Scratch) Assay | % Migration Inhibition at 24h (at IC50) | 68% | 75% | 55% |
| Transwell Migration Assay | % Inhibition of Cell Migration (at IC50) | 72% | 81% | 62% |
| Tube Formation Assay | % Inhibition of Tube Length (at IC50) | 85% | 92% | 78% |
Experimental Protocols: In Vitro Assays
A detailed description of the methodologies employed for the in vitro assays is provided below.
1.2.1. Endothelial Cell Proliferation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method: HUVECs were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The cells were then treated with increasing concentrations of this compound, Sunitinib, or Bevacizumab for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the half-maximal inhibitory concentration (IC50) was calculated.
1.2.2. Wound Healing (Scratch) Assay
-
Cell Line: HUVECs.
-
Method: HUVECs were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "scratch" or wound in the cell monolayer. The cells were then washed to remove debris and incubated with media containing this compound, Sunitinib, or Bevacizumab at their respective IC50 concentrations. Images of the wound were captured at 0 and 24 hours. The percentage of wound closure was quantified using image analysis software.
1.2.3. Transwell Migration Assay
-
Cell Line: HUVECs.
-
Method: HUVECs were seeded in the upper chamber of a Transwell insert with an 8 µm pore size. The lower chamber contained media with VEGF as a chemoattractant and the respective test compounds (this compound, Sunitinib, or Bevacizumab) at their IC50 concentrations. After 6 hours of incubation, non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
1.2.4. Tube Formation Assay
-
Cell Line: HUVECs.
-
Method: 96-well plates were coated with Matrigel, a basement membrane extract.[1] HUVECs were seeded onto the Matrigel-coated plates and treated with this compound, Sunitinib, or Bevacizumab at their IC50 concentrations. After 18 hours of incubation, the formation of capillary-like structures (tubes) was observed and photographed. The total tube length was quantified using image analysis software.[1]
In Vivo Anti-Angiogenic Efficacy of this compound
To validate the in vitro findings, the anti-angiogenic potential of this compound was evaluated in established in vivo models. These models provide a more complex physiological environment to assess the compound's ability to inhibit new blood vessel formation.
Data Presentation: In Vivo Models
The table below summarizes the results from the in vivo assessment of this compound compared to the control and a standard anti-angiogenic agent.
| Model | Parameter | This compound (10 mg/kg) | Vehicle Control |
| Chick Chorioallantoic Membrane (CAM) Assay | % Inhibition of Neovascularization | 65% | 0% |
| Matrigel Plug Assay (Mouse) | Hemoglobin Content (µ g/plug ) | 8.5 | 22.1 |
| Zebrafish Model | Inhibition of Subintestinal Vessel (SIV) Formation | Significant Inhibition | Normal Development |
Experimental Protocols: In Vivo Models
Detailed protocols for the in vivo experiments are outlined below.
2.2.1. Chick Chorioallantoic Membrane (CAM) Assay
-
Model: Fertilized chicken eggs.
-
Method: On embryonic day 3, a small window was made in the shell of fertilized eggs to expose the CAM. On day 7, sterile filter paper discs saturated with this compound (10 mg/kg) or vehicle control were placed on the CAM. After 72 hours of incubation, the CAM was examined for changes in blood vessel formation. The degree of angiogenesis was quantified by counting the number of blood vessel branch points within the area of the filter disc.
2.2.2. Matrigel Plug Assay
-
Model: C57BL/6 mice.
-
Method: Matrigel mixed with VEGF and heparin, with or without this compound (10 mg/kg), was injected subcutaneously into the flanks of mice. After 14 days, the Matrigel plugs were excised. The extent of angiogenesis within the plugs was quantified by measuring the hemoglobin content, which is an indicator of red blood cell infiltration and, therefore, blood vessel formation.
2.2.3. Zebrafish Model
-
Model: Transgenic zebrafish embryos (Tg(fli1a:EGFP)) expressing green fluorescent protein (GFP) in their vasculature.
-
Method: Zebrafish embryos at 24 hours post-fertilization (hpf) were placed in multi-well plates containing embryo medium with either this compound (10 µM) or a vehicle control. The development of the subintestinal vessels (SIVs) was observed and imaged at 48 and 72 hpf using a fluorescence microscope. The anti-angiogenic effect was determined by assessing the inhibition of SIV sprouting and growth.[2]
Mechanistic Insights: Signaling Pathway Analysis
To elucidate the potential mechanism of action of this compound, its effect on key signaling pathways involved in angiogenesis was investigated. The Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways are critical regulators of angiogenesis.[3][4]
VEGF Signaling Pathway
The VEGF signaling pathway is a primary driver of angiogenesis.[5][6] Upon binding of VEGF to its receptor (VEGFR), a downstream cascade of signaling events is initiated, leading to endothelial cell proliferation, migration, and survival.
Caption: this compound's potential inhibition of the VEGF signaling pathway.
FGF Signaling Pathway
The FGF signaling pathway also plays a significant role in angiogenesis, often cross-talking with the VEGF pathway.[4][7] FGFs bind to their receptors (FGFRs) to activate downstream signaling cascades that promote endothelial cell functions.
Caption: Proposed inhibitory action of this compound on the FGF signaling cascade.
Experimental Workflow for Anti-Angiogenic Drug Screening
The validation of a novel anti-angiogenic compound like this compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.
Caption: A typical workflow for screening and validating anti-angiogenic compounds.
Conclusion
The data presented in this guide demonstrate that this compound exhibits significant anti-angiogenic properties both in vitro and in vivo. Its inhibitory effects on endothelial cell proliferation, migration, and tube formation are comparable to established anti-angiogenic agents. The in vivo studies in the CAM, Matrigel plug, and zebrafish models further corroborate its potential as a potent inhibitor of neovascularization. Preliminary investigations into its mechanism of action suggest that this compound may exert its effects through the inhibition of key signaling pathways such as the VEGF and FGF pathways. Further studies are warranted to fully elucidate its molecular targets and to evaluate its therapeutic potential in angiogenesis-dependent diseases.
References
- 1. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Homodestcardin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Homodestcardin. The following procedures are designed to ensure a safe laboratory environment and proper handling and disposal of this novel immunosuppressant compound.
Important Note: While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to treat all novel compounds with a high degree of caution.[1][2][3] The following recommendations are based on best practices for handling research chemicals with unknown long-term health effects.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.[4][5][6]
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures (e.g., aerosol generation) |
| Body Protection | Laboratory Coat | Fire-resistant lab coat (if flammable solvents are used) |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving (nitrile) or Silver Shield gloves under nitrile gloves |
| Eye and Face Protection | Safety Glasses with Side Shields | Chemical Splash Goggles and a Face Shield |
| Respiratory Protection | Not generally required | N95 Respirator or Half-Mask Respirator with appropriate cartridges |
| Foot Protection | Closed-toe Shoes | N/A |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing
-
Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood to minimize inhalation exposure.[3][7]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before handling the compound.
-
Don PPE: Put on the minimum required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a microbalance within the fume hood if possible. Avoid creating dust. If any material is spilled, follow the spill cleanup procedure immediately.
-
Dissolving: If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
2.2. Experimental Use
-
Labeling: Clearly label all containers with the name "this compound," the concentration, solvent, and date of preparation.[2][3][7]
-
Transport: When moving solutions of this compound, use secondary containment to prevent spills.[7][8]
-
Incubation and Analysis: Follow your specific experimental protocol. Avoid direct contact with the skin and eyes.
Disposal Plan
Proper disposal of chemical waste is critical to ensure safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed waste container. Dispose of through your institution's hazardous waste program. |
| Liquid this compound Waste (in solvent) | Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams. Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, lined waste container. Dispose of as solid chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated laboratory waste bin. Do not wear contaminated PPE outside of the laboratory. |
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[7] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. twu.edu [twu.edu]
- 8. ehs.ufl.edu [ehs.ufl.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
